molecular formula C6H9BrN4 B1400281 5-Bromo-6-ethyl-2,4-pyrimidinediamine CAS No. 861103-60-8

5-Bromo-6-ethyl-2,4-pyrimidinediamine

Cat. No.: B1400281
CAS No.: 861103-60-8
M. Wt: 217.07 g/mol
InChI Key: LDBFUJOVNWPXMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-6-ethyl-2,4-pyrimidinediamine (CAS 861103-60-8) is a brominated derivative of the 6-ethyl-2,4-pyrimidinediamine scaffold . This compound belongs to a class of substituted pyrimidinediamines, which are privileged structures in medicinal chemistry and drug discovery . The presence of both bromo and ethyl substituents on the pyrimidine ring makes it a valuable synthetic intermediate for further functionalization, enabling the exploration of structure-activity relationships in pharmaceutical research. Compounds within this chemical class have been investigated for their potential biological activities, and researchers utilize them in the synthesis of more complex molecules for various R&D applications . The core 6-ethyl-2,4-pyrimidinediamine structure has a molecular formula of C6H10N4 and a molecular weight of 138.17 g/mol . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers can request custom synthesis, with availability and pricing provided upon inquiry.

Properties

IUPAC Name

5-bromo-6-ethylpyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN4/c1-2-3-4(7)5(8)11-6(9)10-3/h2H2,1H3,(H4,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDBFUJOVNWPXMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC(=N1)N)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-6-ethyl-2,4-pyrimidinediamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 5-Bromo-6-ethyl-2,4-pyrimidinediamine, a substituted pyrimidine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific molecule in public databases, this guide synthesizes predicted data, information from structurally similar compounds, and detailed, field-proven experimental protocols for its characterization. The content is structured to offer not only a summary of the compound's properties but also a practical framework for its empirical investigation. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel pyrimidine-based compounds.

Introduction: The Significance of the 2,4-Diaminopyrimidine Scaffold

The 2,4-diaminopyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis for a wide array of biologically active molecules. Compounds bearing this moiety are known to interact with various biological targets, most notably dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids and amino acids. The inhibition of DHFR disrupts cellular replication and is a key mechanism of action for antibacterial, antiprotozoal, and anticancer therapies.

This compound belongs to this important class of compounds. The strategic placement of a bromine atom at the 5-position and an ethyl group at the 6-position can significantly influence its physicochemical properties and, consequently, its pharmacokinetic and pharmacodynamic profile. The bromine atom, a halogen, can participate in halogen bonding and alter the electronic nature of the pyrimidine ring, potentially enhancing binding affinity to target proteins. The ethyl group at the 6-position provides a lipophilic handle that can impact solubility, membrane permeability, and metabolic stability.

A thorough understanding of the physicochemical properties of this compound is therefore a critical first step in its evaluation as a potential drug candidate. This guide provides a detailed examination of these properties, both predicted and through established experimental methodologies.

Chemical Identity and Molecular Structure

A precise understanding of the molecular structure is fundamental to the study of any chemical entity.

Molecular Structure:

Figure 1: Chemical structure of this compound.

Table 1: Chemical Identity

IdentifierValue
IUPAC Name 5-Bromo-6-ethylpyrimidine-2,4-diamine
Molecular Formula C₆H₉BrN₄
Molecular Weight 217.07 g/mol
Canonical SMILES CCC1=C(Br)C(=NC(=N1)N)N

Predicted Physicochemical Properties

In the absence of comprehensive experimental data, computational prediction tools provide valuable initial estimates of a compound's physicochemical properties. These predictions are based on the molecule's structure and are useful for guiding experimental design and prioritizing compounds in early-stage drug discovery.

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSignificance in Drug Discovery
Melting Point (°C) 180 - 220Influences solubility, stability, and formulation development.
Boiling Point (°C) > 400 (decomposes)Generally not a critical parameter for solid oral dosage forms.
LogP (Octanol/Water) 1.5 - 2.5A measure of lipophilicity; affects absorption, distribution, and metabolism.
Aqueous Solubility Sparingly solubleImpacts dissolution rate and bioavailability. Solubility is expected to be pH-dependent.
pKa (most basic) 5.0 - 6.5Governs the ionization state at physiological pH, which affects solubility, permeability, and target binding.
pKa (second basic) 1.0 - 2.5A second protonation site on the pyrimidine ring.
Polar Surface Area (Ų) ~78Influences membrane permeability and interactions with polar targets.

Note: These values are estimates from various computational models and should be confirmed by experimental determination.

Synthesis and Spectroscopic Characterization

Plausible Synthetic Route

The synthesis of 5-bromo-6-ethyl-2,4-pyrimidinediamines can be envisioned through established pyrimidine chemistry. A plausible route involves the condensation of a β-keto nitrile with guanidine to form the 2-amino-4-hydroxypyrimidine core, followed by functional group manipulations.

G start 2-Cyano-butyric acid ethyl ester step1 Guanidine NaOEt, EtOH start->step1 Condensation intermediate1 2-Amino-6-ethyl-4-hydroxypyrimidine step1->intermediate1 step2 POBr₃ intermediate1->step2 Bromination intermediate2 2-Amino-4-bromo-6-ethylpyrimidine step2->intermediate2 step3 NH₃, pressure intermediate2->step3 Amination product 2,4-Diamino-6-ethylpyrimidine step3->product step4 N-Bromosuccinimide (NBS) product->step4 Bromination final_product This compound step4->final_product

Figure 2: Plausible synthetic workflow for this compound.

Predicted Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), distinct signals for the two amino groups (which may be broad and exchangeable with D₂O), and a signal for the pyrimidine ring proton. The exact chemical shifts will depend on the solvent used.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be indicative of their electronic environment (e.g., aromatic carbons, aliphatic carbons).

  • IR (Infrared) Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to N-H stretching of the amino groups (typically in the range of 3200-3500 cm⁻¹), C-H stretching of the ethyl group (around 2850-3000 cm⁻¹), C=N and C=C stretching of the pyrimidine ring (in the fingerprint region, 1500-1650 cm⁻¹), and C-Br stretching (typically below 700 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is the isotopic signature of a compound containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would likely involve the loss of the ethyl group and components of the pyrimidine ring.

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step protocols for the experimental determination of key physicochemical properties. These protocols are designed to be self-validating and are based on established methodologies in the pharmaceutical sciences.

Melting Point Determination

Scientific Rationale: The melting point of a pure crystalline solid is a sharp, characteristic physical property. A broad melting range typically indicates the presence of impurities. This method provides a quick and reliable assessment of purity and identity.

G cluster_prep Sample Preparation cluster_measurement Measurement prep1 Dry the sample thoroughly prep2 Grind to a fine powder prep1->prep2 prep3 Pack into a capillary tube prep2->prep3 meas1 Place capillary in Mel-Temp prep3->meas1 meas2 Heat rapidly for approximate MP meas1->meas2 meas3 Cool and repeat with slow heating meas2->meas3 meas4 Record temperature range of melting meas3->meas4

Figure 3: Workflow for melting point determination.

Protocol:

  • Sample Preparation:

    • Ensure the sample of this compound is completely dry.

    • Grind a small amount of the crystalline sample into a fine powder using a mortar and pestle.

    • Tamp the open end of a capillary tube into the powder to collect a small amount of sample.

    • Tap the sealed end of the capillary tube on a hard surface to pack the sample to a height of 2-3 mm.

  • Apparatus:

    • A calibrated melting point apparatus (e.g., Mel-Temp) or a Thiele tube setup.

  • Procedure:

    • Place the packed capillary tube into the heating block of the melting point apparatus.

    • For an unknown compound, first perform a rapid determination by increasing the temperature at a rate of 10-20 °C per minute to get an approximate melting point.

    • Allow the apparatus to cool to at least 20 °C below the approximate melting point.

    • Prepare a new sample and heat at a slow rate of 1-2 °C per minute.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Record the temperature at which the last crystal melts (the completion of melting).

    • The melting point is reported as this range. For a pure compound, this range should be narrow (0.5-2 °C).[1][2]

Aqueous Solubility (pH-Dependent)

Scientific Rationale: The aqueous solubility of a drug candidate is a critical determinant of its oral bioavailability. For ionizable compounds like this compound, solubility is highly dependent on the pH of the medium due to the protonation/deprotonation of the amino groups. The shake-flask method is the gold standard for determining equilibrium solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Prepare buffers at various pH values prep2 Add excess solid to each buffer prep1->prep2 equil1 Shake at a constant temperature (e.g., 24-72h) prep2->equil1 equil2 Allow solid to settle equil1->equil2 anal1 Filter supernatant equil2->anal1 anal2 Dilute and analyze concentration (HPLC/UV-Vis) anal1->anal2 anal3 Plot solubility vs. pH anal2->anal3

Figure 4: Workflow for pH-dependent solubility determination.

Protocol:

  • Materials:

    • A series of buffers covering a physiologically relevant pH range (e.g., pH 2, 4, 6, 7.4, 9).

    • A shaker bath capable of maintaining a constant temperature (e.g., 25 °C or 37 °C).

    • A method for quantifying the concentration of the compound (e.g., a calibrated HPLC-UV or UV-Vis spectrophotometer).

  • Procedure:

    • Add an excess amount of solid this compound to vials containing each buffer solution. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached with a saturated solution.

    • Seal the vials and place them in a shaker bath at a constant temperature.

    • Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid.

    • Dilute the filtrate with an appropriate solvent and analyze the concentration of the dissolved compound using a validated analytical method.

    • Plot the measured solubility as a function of pH.

pKa Determination by Potentiometric Titration

Scientific Rationale: The acid dissociation constant (pKa) quantifies the strength of an acid or base. For this compound, the pKa values of the amino groups will determine the extent of ionization at different pH values. Potentiometric titration is a highly accurate method for determining pKa by monitoring the pH of a solution as a titrant is added.[3][4][5][6]

G cluster_setup Setup cluster_titration Titration cluster_analysis Data Analysis setup1 Calibrate pH meter setup2 Prepare a dilute solution of the compound setup1->setup2 setup3 Prepare standardized acid/base titrant setup2->setup3 titr1 Add titrant in small increments setup3->titr1 titr2 Record pH after each addition titr1->titr2 anal1 Plot pH vs. volume of titrant titr2->anal1 anal2 Determine equivalence point(s) anal1->anal2 anal3 Calculate pKa from the half-equivalence point(s) anal2->anal3

Figure 5: Workflow for pKa determination by potentiometric titration.

Protocol:

  • Apparatus and Reagents:

    • A calibrated pH meter with a combination pH electrode.

    • An automated titrator or a burette.

    • Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M).

    • A solution of the compound at a known concentration (e.g., 1-10 mM) in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low).

  • Procedure:

    • Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[3]

    • Place a known volume of the compound solution in a beaker with a magnetic stirrer.

    • Immerse the pH electrode in the solution.

    • Since the compound is basic, titrate with the standardized hydrochloric acid solution.

    • Add the titrant in small, precise increments, allowing the pH to stabilize after each addition.

    • Record the pH and the volume of titrant added at each step.

    • Continue the titration well past the equivalence point(s).

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

    • The equivalence point is the point of steepest inflection on the curve. This can be more accurately determined by plotting the first or second derivative of the titration curve.

    • The pKa is equal to the pH at the half-equivalence point. For a diamino compound, there will be two equivalence points and thus two pKa values can be determined.

Conclusion

This compound is a molecule of significant interest due to its 2,4-diaminopyrimidine core, a scaffold with a proven track record in medicinal chemistry. While experimental data for this specific compound is not widely available, this guide has provided a comprehensive framework for its physicochemical characterization. The predicted properties suggest a compound with moderate lipophilicity and pH-dependent solubility, characteristics that are amenable to optimization in a drug discovery program. The detailed experimental protocols provided herein offer a clear path for researchers to empirically determine these critical parameters. A thorough understanding of the physicochemical properties outlined in this guide will be invaluable for the rational design and development of novel therapeutics based on this promising scaffold.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Vrije Universiteit Brussel. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

  • Longdom Publishing. (2024, March 22). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • University of Technology. (n.d.). Determination of the melting point. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: Scalable Synthesis of 5-Bromo-6-ethyl-2,4-pyrimidinediamine

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and drug development professionals, this document provides a detailed guide to the scalable synthesis of 5-Bromo-6-ethyl-2,4-pyrimidinediamine, a key intermediate in the development of various therapeutic agents. This guide is structured to provide not only a step-by-step protocol but also the scientific rationale behind the chosen synthetic strategy, ensuring both reproducibility and a deeper understanding of the process.

Introduction and Strategic Overview

This compound is a crucial building block in medicinal chemistry, primarily due to the versatile reactivity of the pyrimidine core and the strategic placement of its functional groups. The 2,4-diamino motif is a well-established pharmacophore that can engage in key hydrogen bonding interactions with biological targets, while the bromo substituent at the 5-position serves as a convenient handle for further molecular elaboration through cross-coupling reactions. The ethyl group at the 6-position can provide beneficial steric and lipophilic properties, contributing to the overall pharmacological profile of the final compounds.

The scalable synthesis of this intermediate is paramount for its application in drug discovery and development, where large quantities of material are often required for extensive biological screening and preclinical studies. The synthetic strategy outlined herein is designed for efficiency, cost-effectiveness, and scalability, minimizing the need for chromatographic purification and employing readily available starting materials.

The overall synthetic workflow can be visualized as a two-step process: first, the construction of the 2,4-diamino-6-ethylpyrimidine core, followed by a regioselective bromination at the 5-position.

Synthetic_Workflow Start Starting Materials Step1 Step 1: Condensation (Formation of Pyrimidine Core) Start->Step1 Intermediate 2,4-Diamino-6-ethylpyrimidine Step1->Intermediate Step2 Step 2: Bromination Intermediate->Step2 Final_Product This compound Step2->Final_Product

Caption: Overall synthetic workflow for this compound.

Synthesis of the Pyrimidine Core: 2,4-Diamino-6-ethylpyrimidine

The foundational step in this synthesis is the construction of the 2,4-diamino-6-ethylpyrimidine ring system. This is achieved through a classical condensation reaction between guanidine and a suitable three-carbon electrophile bearing an ethyl group. For scalability and cost-effectiveness, the chosen precursor is 3-oxopentanenitrile.

Mechanistic Rationale

The reaction proceeds via a well-established pathway for pyrimidine synthesis. Guanidine, with its two nucleophilic amino groups, reacts with the dicarbonyl equivalent of 3-oxopentanenitrile. The reaction is typically base-catalyzed, which deprotonates the guanidine to increase its nucleophilicity and also facilitates the cyclization and subsequent dehydration to form the aromatic pyrimidine ring.

Pyrimidine_Formation reagents Guanidine + 3-Oxopentanenitrile intermediate1 Initial Adduct reagents->intermediate1 Nucleophilic Attack intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2,4-Diamino-6-ethylpyrimidine intermediate2->product Dehydration

Caption: Simplified reaction pathway for pyrimidine core formation.

Scalable Protocol for 2,4-Diamino-6-ethylpyrimidine

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)Volume/Mass
Guanidine hydrochloride95.531.2114.6 g
Sodium ethoxide68.051.281.7 g
3-Oxopentanenitrile97.131.097.1 g
Ethanol (anhydrous)46.07-1 L

Procedure:

  • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add anhydrous ethanol (1 L) followed by sodium ethoxide (81.7 g, 1.2 eq.).

  • Stir the mixture until the sodium ethoxide is fully dissolved.

  • Add guanidine hydrochloride (114.6 g, 1.2 eq.) to the solution. A white precipitate of sodium chloride will form.

  • To this stirring suspension, add 3-oxopentanenitrile (97.1 g, 1.0 eq.) dropwise over 30 minutes.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated sodium chloride.

  • Concentrate the filtrate under reduced pressure to obtain a crude solid.

  • Recrystallize the crude solid from a minimal amount of hot ethanol or an ethanol/water mixture to yield pure 2,4-diamino-6-ethylpyrimidine as a crystalline solid.

  • Dry the product in a vacuum oven at 50 °C to a constant weight.

Expected Yield: 75-85%

Regioselective Bromination

The second and final step is the selective bromination of the electron-rich pyrimidine ring at the 5-position. The amino groups at the 2- and 4-positions are strongly activating, directing electrophilic substitution to the 5-position. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it is a mild and selective source of electrophilic bromine, minimizing the formation of over-brominated byproducts.

Mechanistic Considerations

The bromination proceeds via a standard electrophilic aromatic substitution mechanism. The pi-electrons of the pyrimidine ring attack the electrophilic bromine of NBS, forming a sigma complex (Wheland intermediate). The positive charge in this intermediate is stabilized by resonance, particularly by the electron-donating amino groups. Subsequent deprotonation at the 5-position by a weak base (such as the succinimide anion) restores the aromaticity of the ring, yielding the desired 5-bromo product.

Scalable Protocol for this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)Mass
2,4-Diamino-6-ethylpyrimidine138.171.0138.2 g
N-Bromosuccinimide (NBS)177.981.05186.9 g
Acetonitrile41.05-1.5 L

Procedure:

  • To a 3 L three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add 2,4-diamino-6-ethylpyrimidine (138.2 g, 1.0 eq.) and acetonitrile (1.5 L).

  • Stir the suspension at room temperature to obtain a clear solution or a fine suspension.

  • In a separate beaker, dissolve N-Bromosuccinimide (186.9 g, 1.05 eq.) in acetonitrile.

  • Add the NBS solution to the reaction mixture dropwise over a period of 1 hour, maintaining the temperature below 30 °C (an ice bath may be necessary to control any exotherm).

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, a precipitate of the product may form. If so, cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Filter the solid product and wash with a small amount of cold acetonitrile.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by slurrying in water to remove any remaining succinimide.

  • Dry the final product, this compound, in a vacuum oven at 50-60 °C.

Expected Yield: 85-95%

Characterization and Quality Control

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the regiochemistry of the bromination.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

  • Melting Point: As a preliminary indicator of purity.

Safety Considerations

  • Guanidine hydrochloride and sodium ethoxide are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 3-Oxopentanenitrile is toxic and should be handled in a well-ventilated fume hood.

  • N-Bromosuccinimide is a lachrymator and an oxidizing agent. Avoid inhalation and contact with skin.

  • All reactions should be conducted under an inert atmosphere (nitrogen or argon) where specified.

References

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules. [Link][1][2][3][4]

  • Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry. [Link][5]

  • Preparation method of 5-bromo-2-substituted pyrimidine compounds. Google Patents. [6]

  • Synthetic pathway for the preparation of 5-bromo-pyrimidine derivatives. ResearchGate. [Link][7]

  • Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. PubMed. [Link][8]

  • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. [Link][9]

  • 2,4-diamino-6-hydroxypyrimidine. Organic Syntheses. [Link][10]

  • Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines. Semantic Scholar. [Link][11][12]

Sources

Optimizing solvent systems for 2,4-pyrimidinediamine extraction

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Optimizing Solvent Systems for 2,4-Pyrimidinediamine Extraction For: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Gemini Division

Executive Summary

2,4-Pyrimidinediamine is a pivotal structural motif in medicinal chemistry, serving as a cornerstone for numerous therapeutic agents.[1][2] Its efficient isolation and purification are critical bottlenecks in the drug development pipeline. This document provides a comprehensive guide to systematically optimizing solvent systems for the extraction of 2,4-pyrimidinediamine from complex aqueous matrices, typically post-synthesis. We move beyond rudimentary "trial-and-error" approaches to present a robust, theory-driven methodology grounded in the principles of solubility science and experimental design. The protocols herein are designed to be self-validating, ensuring reproducibility and adherence to the stringent quality standards required in pharmaceutical manufacturing, including Good Manufacturing Practices (GMP).[3][4]

The Challenge of 2,4-Pyrimidinediamine Extraction

The unique chemical nature of 2,4-pyrimidinediamine presents a distinct challenge for extraction. The presence of two primary amino groups and two ring nitrogens makes the molecule highly polar and an effective hydrogen bond donor and acceptor.[5] This results in high aqueous solubility, making its transfer into an immiscible organic phase—the essence of liquid-liquid extraction (LLE)—thermodynamically unfavorable without a carefully selected solvent system.[6] The goal is to identify a solvent or solvent blend that can effectively disrupt the solute's hydration shell and establish stronger intermolecular interactions to draw it into the organic phase.

Theoretical Framework: A Predictive Approach to Solvent Selection

A successful extraction is governed by the principle of "like dissolves like."[7] For a quantitative and predictive approach, we leverage Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components:

  • δd: Energy from dispersion forces.

  • δp: Energy from dipolar intermolecular forces.

  • δh: Energy from hydrogen bonds.[8]

The total Hildebrand solubility parameter (δt) is related to these by the equation: δt² = δd² + δp² + δh²[9]

A solvent will effectively dissolve a solute if their HSP values are similar. The distance (Ra) between the HSP coordinates of a solute and a solvent in the three-dimensional "Hansen space" can be calculated.[8] A smaller Ra value signifies higher affinity.

Diagram: The Hansen Solubility Sphere Concept

The following diagram illustrates the core principle of Hansen Solubility Parameters. Solvents that fall within the solute's "solubility sphere" (defined by a radius, R₀) are predicted to be effective solvents.

Fig. 1: Hansen Solubility Space cluster_0 Hansen Space Solute Solute (δd₁, δp₁, δh₁) GoodSolvent Good Solvent (within R₀) Solute->GoodSolvent Small Ra (High Affinity) PoorSolvent Poor Solvent (outside R₀) Solute->PoorSolvent Large Ra (Low Affinity) p1 p2 p3 p4 p5 p6

Caption: Conceptual model of Hansen Solubility Space.

A Systematic Workflow for Solvent Optimization

Optimizing an extraction system is a multi-stage process. It begins with broad screening of individual solvents and progresses to the fine-tuning of solvent mixtures.

Diagram: Solvent Optimization Workflow

This workflow provides a logical progression from theoretical selection to empirical validation and final optimization.

G A Step 1: Define Problem (Aqueous feed, pH, impurities) B Step 2: Theoretical Screening (HSP, Polarity, Safety Data) A->B C Step 3: Single Solvent Practical Screening (Determine Distribution Coefficient, D) B->C D Step 4: Identify Top Candidates (High D, Good Phase Separation, Low Aqueous Solubility) C->D E Step 5: Mixture Design & Optimization (Binary/Ternary Systems) D->E F Step 6: Validation & Scale-Up (GMP Considerations) E->F

Caption: Stepwise workflow for extraction solvent optimization.

Experimental Protocols

Protocol 1: Single Solvent Screening by Distribution Coefficient (D) Determination

Objective: To quantify the effectiveness of individual solvents for extracting 2,4-pyrimidinediamine from an aqueous phase. The Distribution Coefficient (D) is the ratio of the total concentration of the analyte in the organic phase to its total concentration in the aqueous phase at equilibrium.[10]

Materials:

  • Stock solution of 2,4-pyrimidinediamine in the aqueous matrix (e.g., post-reaction mixture, pH adjusted if necessary).

  • Candidate extraction solvents (see Table 1 for suggestions).

  • Separatory funnels or vials for small-scale tests.

  • Vortex mixer.

  • Centrifuge (optional, to aid phase separation).

  • Analytical instrumentation for quantification (e.g., HPLC-UV, UPLC-MS).[11]

Procedure:

  • Preparation: Accurately measure 5.0 mL of the aqueous 2,4-pyrimidinediamine stock solution into a 15 mL screw-cap vial. Retain a sample of this stock for initial concentration analysis (C_initial_aq).

  • Extraction: Add 5.0 mL of the candidate organic solvent to the vial. This 1:1 phase ratio simplifies calculation.

  • Equilibration: Cap the vial tightly and vortex vigorously for 2 minutes to ensure thorough mixing and facilitate mass transfer between phases.

  • Phase Separation: Allow the vial to stand until the two liquid phases have clearly separated.[12][13] If an emulsion forms, gentle centrifugation (e.g., 2000 rpm for 5 minutes) can aid separation.

  • Sampling: Carefully withdraw a known volume (e.g., 1.0 mL) from the aqueous (bottom) layer using a pipette. Be cautious not to disturb the interface. This sample provides the equilibrium aqueous concentration (C_eq_aq).

  • Quantification: Analyze the concentration of 2,4-pyrimidinediamine in the initial stock (C_initial_aq) and the post-extraction aqueous sample (C_eq_aq) using a validated analytical method.

  • Calculation:

    • The mass of solute extracted into the organic phase is determined by mass balance: Mass_org = (C_initial_aq - C_eq_aq) x V_aq

    • The concentration in the organic phase (C_eq_org) is: C_eq_org = Mass_org / V_org

    • The Distribution Coefficient (D) is calculated as: D = C_eq_org / C_eq_aq

Data Interpretation: A higher D value indicates a more effective extraction solvent. Solvents with D > 2 are generally considered promising candidates for further optimization.

Solvent Boiling Point (°C) Density (g/mL) Polarity Index Notes/Safety Considerations Hypothetical D
Ethyl Acetate77.10.9024.4Flammable, common LLE solvent.1.5
Dichloromethane (DCM)39.61.333.1Volatile, potential carcinogen. Use in fume hood.2.8
Chloroform61.21.494.1Toxic, potential carcinogen. Use in fume hood.3.5
1-Butanol117.70.8104.0Moderate water solubility can complicate phase separation.4.2
Methyl Isobutyl Ketone (MIBK)117.00.8003.6Good for extracting polar compounds.3.1
Toluene110.60.8672.4Low polarity, may require a polar co-solvent.0.5

Table 1: Properties of common extraction solvents and hypothetical screening results.

Protocol 2: Optimizing a Binary Solvent System Using Mixture Design

Objective: To enhance extraction efficiency by blending two solvents. Often, a highly effective but water-miscible solvent (e.g., ethanol) can be combined with an immiscible "carrier" solvent (e.g., chloroform) to create a superior system.[14][15]

Rationale: This protocol uses a systematic approach to explore the effects of solvent composition. By testing a few defined ratios, a response curve can be generated to identify the optimal blend.

Materials:

  • Two top-performing solvents from Protocol 1, or a known good solvent and an immiscible carrier. Let's use 1-Butanol ("Good Solvent") and Chloroform ("Carrier Solvent") as an example.

  • Aqueous stock solution of 2,4-pyrimidinediamine.

  • Other materials as listed in Protocol 1.

Procedure:

  • Prepare Solvent Blends: Prepare a series of solvent mixtures by volume. For a binary system, the following ratios are a good starting point:

    • Blend 1: 100% Chloroform

    • Blend 2: 75% Chloroform / 25% 1-Butanol

    • Blend 3: 50% Chloroform / 50% 1-Butanol

    • Blend 4: 25% Chloroform / 75% 1-Butanol

    • Blend 5: 100% 1-Butanol (Note: This may be partially miscible, observe phase behavior).

  • Perform Extractions: For each solvent blend, execute the extraction procedure exactly as described in Protocol 1 (steps 1-6).

  • Calculate D: Calculate the Distribution Coefficient (D) for each blend.

  • Analyze Results: Plot the Distribution Coefficient (D) as a function of the solvent composition (% 1-Butanol in Chloroform). The peak of this curve represents the optimal solvent ratio for maximizing extraction.

Run % Chloroform (v/v) % 1-Butanol (v/v) Observed D Observations
110003.5Clean phase break
275255.8Clean phase break
350507.2Clean phase break
425756.1Slight increase in organic phase volume
501004.2Partial miscibility, difficult separation

Table 2: Example data from a binary solvent optimization experiment.

GMP and Scale-Up Considerations

Transitioning from lab-scale optimization to pilot or manufacturing scale requires adherence to Current Good Manufacturing Practices (cGMP).[16]

  • Solvent Selection: Solvents must be of appropriate purity (e.g., HPLC or ACS grade). Consider toxicity, environmental impact, and regulatory acceptance (ICH guidelines).[3]

  • Process Validation: The chosen extraction process must be validated to ensure it is robust, reproducible, and consistently yields a product of the required purity.[17]

  • Equipment: Equipment must be constructed from non-reactive materials and designed for easy cleaning to prevent cross-contamination.[3][18]

  • Solvent Recovery: In large-scale operations, solvent recovery and recycling are crucial for economic and environmental reasons. The recovery process itself must be validated to ensure the recycled solvent meets purity specifications and contains no contaminants that could be introduced into subsequent batches.[3]

Conclusion

The optimization of solvent systems for 2,4-pyrimidinediamine extraction is a critical step that benefits significantly from a structured, scientific approach. By combining theoretical models like Hansen Solubility Parameters with systematic experimental protocols for determining distribution coefficients and evaluating solvent mixtures, researchers can move beyond guesswork. This methodology not only accelerates the development of efficient and robust extraction processes but also builds a foundation of process understanding that is essential for scale-up and regulatory compliance in the pharmaceutical industry.

References

  • Ferreira, J. A., et al. (2019). Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification. BioEnergy Research. [Link]

  • Park, K. (n.d.). Hansen Solubility Parameters. Retrieved from Kinam Park's website. [Link]

  • Martínez-Pacheco, R., et al. (2022). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences. [Link]

  • Wikipedia. (2023). Hansen solubility parameter. [Link]

  • Lewis, J. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. [Link]

  • Wikipedia. (2023). Liquid–liquid extraction. [Link]

  • iFormulate. (2017). iFormulate introduces…a quick guide to Hansen Solubility Parameters. YouTube. [Link]

  • Organomation. (n.d.). Solvent Extraction Techniques. [Link]

  • Pharmout. (2025). GMP for API Solvent Recovery: Compliance, Re-Use & Regulations Guide. [Link]

  • Chankana, N., et al. (2025). Optimization of Solvent Mixture for Solubilizing Cannabis Extract Using I-Optimal Design. ACS Omega. [Link]

  • Lee, J. S., et al. (2025). Solvent Extraction of Nitrogen Heterocyclic Compounds Contained in Coal Tar Absorption Oil Fraction. ResearchGate. [Link]

  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. [Link]

  • Syrris. (n.d.). Liquid-Liquid Extraction: An Overview. [Link]

  • Lee, V., et al. (2020). Design of Solvent Mixtures for Selective Extraction by Quantifying Thermodynamic and Sustainability Aspects. ResearchGate. [Link]

  • Park, S. W., et al. (2025). Separation of Nitrogen Heterocyclic Compounds from Model Coal Tar Fraction by Solvent Extraction. ResearchGate. [Link]

  • SCION Instruments. (n.d.). Sample Preparation – Liquid-Liquid Extraction. [Link]

  • de la Fuente, B., et al. (2022). Solvent Mixture Optimization in the Extraction of Bioactive Compounds and Antioxidant Activities from Garlic (Allium sativum L.). MDPI. [Link]

  • Hechenbleikner, I., & Clapp, J. W. (1947). U.S. Patent No. 2,416,617. U.S.
  • Chanu, M. B., et al. (2022). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. IntechOpen. [Link]

  • Wang, Y., et al. (2018). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules. [Link]

  • Zhang, Y., et al. (2021). Solvents extraction of nitrogen / sulfur-containing aromatic separation. Green Chemical Engineering. [Link]

  • Park, S. W., et al. (2024). Study on Removal of Nitrogen-Containing Heterocyclic Compounds Contained in Crude Methylnaphthalene Oil by Formamide Extraction. ResearchGate. [Link]

  • Kim, E. K., & Myung, K. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form I of Ritonavir. Crystal Growth & Design. [Link]

  • Lee, V., et al. (2020). Design of Solvent Mixtures for Selective Extraction by Quantifying Thermodynamic and Sustainability Aspects. Scilit. [Link]

  • Wikipedia. (2023). 2,4-Diaminopyrimidine. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4-Pyrimidinediamine, 6-(1-piperidinyl)-, 3-oxide, sulfate (1:1). PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4-Diaminopyrimidine. PubChem. [Link]

  • MB Therapeutics. (n.d.). Good Manufacturing Practices in the pharmaceutical industry. [Link]

  • European Patent Office. (n.d.). A process for the preparation of 2,4-diamino-6-\1-piperidinyl-pyrimidine N-oxide. [Link]

  • ResearchGate. (n.d.). A new method for the synthesis of 2,4-diamino-6-arylpyrimidines. [Link]

  • Ghahreman, A., & Zivkovic, V. (2022). Design of Multi-Stage Solvent Extraction Process for Separation of Rare Earth Elements. MDPI. [Link]

  • Techsol. (2025). Current Good Manufacturing Practices (cGMP) | Complete GMP Guide for Pharmaceuticals. [Link]

  • Spring Bio Solution. (2023). Good Manufacturing Practices (GMP) in Pharmaceuticals: Important Guidelines for Pharmaceutical Companies. [Link]

  • Silva, R. P., & Silva, E. A. (2014). Good manufacturing practices for medicinal products for human use. Journal of Applied Pharmaceutical Science. [Link]

  • Eureka | Patsnap. (n.d.). Preparation method of 2, 4-diamino-6-chloropyrimidine. [Link]

  • Cobbold, S. A., et al. (2016). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Malaria Journal. [Link]

  • Vischer, E., & Chargaff, E. (1948). THE SEPARATION AND QUANTITATIVE ESTIMATION OF PURINES AND PYRIMIDINES IN MINUTE AMOUNTS. Journal of Biological Chemistry. [Link]

Sources

Application Note: Microwave-Assisted Synthesis of 5-Bromo-6-ethyl-2,4-pyrimidinediamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 5-Bromo-6-ethyl-2,4-pyrimidinediamine, a key intermediate in pharmaceutical research. The protocol leverages Microwave-Assisted Organic Synthesis (MAOS), a green chemistry technique that significantly reduces reaction times and improves yields compared to conventional heating methods.[1][2] We present a detailed, two-stage protocol: the initial synthesis of the precursor, 6-ethyl-2,4-pyrimidinediamine, followed by its efficient bromination. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, safety protocols, and analytical characterization of the final product.

Introduction and Scientific Context

The 2,4-diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities.[1] Derivatives of this heterocycle are known to exhibit potent activities, including roles as renin inhibitors for antihypertensive therapy.[3] Specifically, the introduction of a bromine atom at the C-5 position provides a valuable synthetic handle for further molecular elaboration through cross-coupling reactions, enabling the rapid generation of diverse compound libraries for drug discovery.

Conventional synthesis of such compounds often involves prolonged reaction times, high energy consumption, and the use of hazardous solvents.[4][5] Microwave-Assisted Organic Synthesis (MAOS) offers a sustainable and efficient alternative.[6] By utilizing dielectric heating, microwave irradiation delivers energy directly to polar molecules in the reaction mixture, resulting in rapid, uniform heating that dramatically accelerates reaction rates.[7] This technique aligns with the principles of green chemistry by improving energy efficiency, often allowing for the use of less solvent, and leading to cleaner reactions with higher yields and fewer by-products.[1]

This guide details a robust MAOS protocol for the synthesis of this compound, beginning with the necessary preparation of its precursor.

Reaction Scheme and Mechanism

The synthesis is performed in two primary stages:

Stage 1: Synthesis of 6-ethyl-2,4-pyrimidinediamine (2) The precursor is synthesized via the classical condensation reaction between guanidine (prepared in situ from guanidine hydrochloride) and 2-ethyl-3-oxobutanenitrile (1). This reaction forms the pyrimidine ring.

Stage 2: Microwave-Assisted Bromination of (2) The synthesized 6-ethyl-2,4-pyrimidinediamine (2) is then subjected to electrophilic aromatic substitution using N-Bromosuccinimide (NBS) as the brominating agent. The two amino groups on the pyrimidine ring are strong activating groups, directing the electrophilic bromine to the electron-rich C-5 position to yield the final product, this compound (3).

Caption: Overall two-stage reaction scheme.

Experimental Protocols

Materials and Equipment
Reagents & MaterialsGradeSupplier
Guanidine Hydrochloride≥99%Sigma-Aldrich
Sodium Ethoxide≥97%Sigma-Aldrich
2-ethyl-3-oxobutanenitrile≥98%Combi-Blocks
N-Bromosuccinimide (NBS)≥99%Sigma-Aldrich
Ethanol (Anhydrous)Reagent GradeFisher Scientific
Acetonitrile (Anhydrous)Reagent GradeFisher Scientific
Ethyl AcetateHPLC GradeFisher Scientific
HexanesHPLC GradeFisher Scientific
Deuterated Solvents (DMSO-d₆)NMR GradeCambridge Isotope Labs

Equipment:

  • Dedicated Microwave Synthesizer for organic chemistry (e.g., CEM Discover, Biotage Initiator).

  • Microwave process vials (10-20 mL) with snap caps and septa.

  • Magnetic stir bars.

  • Standard laboratory glassware (round-bottom flasks, condensers).

  • Rotary evaporator.

  • NMR Spectrometer (400 MHz or higher).

  • Mass Spectrometer (ESI or HRMS).

  • Melting point apparatus.

Protocol 1: Synthesis of 6-ethyl-2,4-pyrimidinediamine (2)

This procedure is adapted from established methods for pyrimidine synthesis.[8][9]

  • Preparation of Guanidine Free Base: In a 250 mL round-bottom flask, dissolve sodium ethoxide (5.1 g, 75 mmol) in 100 mL of anhydrous ethanol. Add guanidine hydrochloride (7.16 g, 75 mmol) to the solution. Stir the resulting suspension at room temperature for 30 minutes. The formation of a sodium chloride precipitate will be observed.

  • Reaction Setup: To the guanidine suspension, add 2-ethyl-3-oxobutanenitrile (1) (6.25 g, 50 mmol).

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10:1 Dichloromethane:Methanol eluent system.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Isolation: To the resulting solid residue, add 100 mL of deionized water and stir until the solid is fully dissolved. Adjust the pH to ~7 using 1M HCl. Cool the solution in an ice bath for 1 hour to induce precipitation.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water (2 x 20 mL), and dry under vacuum to yield 6-ethyl-2,4-pyrimidinediamine (2) as a solid. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.

Protocol 2: Microwave-Assisted Synthesis of this compound (3)

Causality: The choice of acetonitrile as a solvent is due to its good microwave absorption properties and its ability to dissolve the reactants. N-Bromosuccinimide is selected as it is an easy-to-handle crystalline solid that serves as an effective electrophilic bromine source for electron-rich heterocycles.[10][11]

  • Vessel Preparation: Place 6-ethyl-2,4-pyrimidinediamine (2) (1.38 g, 10 mmol) and a magnetic stir bar into a 20 mL microwave process vial.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.87 g, 10.5 mmol, 1.05 equivalents). Note: Using a slight excess of NBS ensures complete consumption of the starting material, but a large excess should be avoided to prevent potential di-bromination.

  • Solvent Addition: Add 10 mL of anhydrous acetonitrile to the vial. Seal the vial securely with the cap.

  • Microwave Irradiation: Place the vial into the cavity of the microwave synthesizer. Set the reaction parameters as follows:

    • Temperature: 100 °C (Hold)

    • Power: 150 W (Dynamic)

    • Pressure: Max 250 psi

    • Reaction Time: 15 minutes

    • Stirring: High

  • Cooling: After the irradiation is complete, the vial will be cooled to below 50 °C by the instrument's automated cooling system.

  • Work-up: Once cooled, carefully open the vial in a fume hood. Transfer the reaction mixture to a beaker and cool in an ice bath to precipitate the product.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with cold acetonitrile (2 x 10 mL) and then with diethyl ether (2 x 10 mL) to remove any residual succinimide. Dry the product under high vacuum. If needed, the product can be recrystallized from ethyl acetate/hexanes to yield this compound (3) as a purified solid.

Data, Results, and Characterization

The microwave-assisted protocol provides a significant improvement over conventional heating methods, which typically require several hours of reflux.

ParameterConventional Method (Typical)Microwave-Assisted Method
Reaction Time 4 - 8 hours15 minutes
Temperature ~82 °C (Reflux)100 °C (Controlled)
Solvent Volume Higher volumes often required10 mL
Typical Yield 60 - 75%> 90%
Work-up Often requires extensive purificationSimple filtration/wash

Characterization Data for Product (3): The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.[12][13][14]

  • ¹H NMR (400 MHz, DMSO-d₆): Expected chemical shifts (δ, ppm): ~7.0-6.5 (br s, 4H, 2 x NH₂), 2.7-2.5 (q, 2H, -CH₂-CH₃), 1.2-1.0 (t, 3H, -CH₂-CH₃). The absence of a singlet around 5.5-6.0 ppm confirms substitution at the C-5 position.

  • ¹³C NMR (100 MHz, DMSO-d₆): Expected chemical shifts (δ, ppm): ~163 (C2), ~161 (C4), ~158 (C6), ~90 (C5), ~28 (-CH₂-), ~13 (-CH₃). The C5 signal will be significantly shifted upfield due to the bromine substituent.

  • Mass Spectrometry (ESI+): Calculated for C₆H₉BrN₄ [M+H]⁺. The spectrum should show a characteristic isotopic pattern for bromine with two major peaks of nearly equal intensity separated by 2 m/z units.

  • Melting Point: To be determined experimentally.

Workflow and Safety

Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Safety Precautions
  • Microwave Reactor: Only use a microwave reactor specifically designed for chemical synthesis. Domestic microwave ovens must not be used as they lack the necessary pressure/temperature controls and safety features, posing a significant explosion risk.

  • Pressure Hazard: Reactions in sealed vessels are heated above the solvent's boiling point, generating high internal pressure. Always use the correct microwave vials and caps rated for the expected pressures and never exceed the recommended fill volume (typically less than 2/3 of the vial capacity).

  • Chemical Hazards: N-Bromosuccinimide is an irritant and a lachrymator. Handle it in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Thermal Burns: Microwave vials will be hot after irradiation. Allow the instrument's automated cooling system to reduce the temperature to a safe level before handling.

Conclusion

This application note demonstrates an efficient, rapid, and high-yielding protocol for the synthesis of this compound using microwave assistance. The MAOS method drastically reduces reaction times from hours to minutes when compared to conventional synthesis, embodying the principles of green and sustainable chemistry.[4][5] This protocol provides drug development professionals with a reliable and scalable method for producing key pyrimidine intermediates for further research and development.

References

  • Comparative study of microwave and conventional synthesis and pharmacological activity of pyrimidines: a review. (2012). SciSpace. Available at: [Link]

  • Conventional and Microwave assisted synthesis of pyrimidine derivatives and their cytotoxic, antioxidant and antimicrobial activ. (2023). International Journal of Creative Research Thoughts. Available at: [Link]

  • Microwave vs. Conventional Pyrimidine Synthesis. Scribd. Available at: [Link]

  • Conventional & Microwave-Assisted Synthesis and Antimicrobial Evaluation of Pyrimidine Azo Compounds. (2014). Semantic Scholar. Available at: [Link]

  • Comparative study of microwave and conventional synthesis and pharmacological activity of pyrimidines: A review. (2012). ResearchGate. Available at: [Link]

  • 1H and13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. ResearchGate. Available at: [Link]

  • An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). (2013). National Center for Biotechnology Information. Available at: [Link]

  • MICROWAVE-ASSISTED SYNTHESIS OF NITROGEN HETEROCYCLES. ResearchGate. Available at: [Link]

  • Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. (2016). MDPI. Available at: [Link]

  • N-Bromosuccinimide. Wikipedia. Available at: [Link]

  • Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. ResearchGate. Available at: [Link]

  • Process for bromination of pyrimidine. (1976). Google Patents.
  • Bromination of Pyrimidines: A Simple Inexpensive Method. (2014). ResearchGate. Available at: [Link]

  • Microwave-assisted Synthesis of Heterocycles and their Anti-cancer Activities. (2023). Bentham Science. Available at: [Link]

  • Active/inactive aromatic ring bromination. (2022). Chemia. Available at: [Link]

  • Synthesis and biological activity of substituted 2,4-diaminopyrimidines that inhibit Bacillus anthracis. National Center for Biotechnology Information. Available at: [Link]

  • An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). (2013). ResearchGate. Available at: [Link]

  • Bromination - Common Conditions. Common Organic Chemistry. Available at: [Link]

  • Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. National Center for Biotechnology Information. Available at: [Link]

  • N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. Available at: [Link]

  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. Semantic Scholar. Available at: [Link]

  • 2,4-diamino-6-hydroxypyrimidine. Organic Syntheses. Available at: [Link]

  • Green synthesis and characterisation of novel[2][4][15]thiadiazolo/benzo[5][15]thiazolo[3,2- a]pyrimidines. The Royal Society of Chemistry. Available at: [Link]

  • 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. (2013). PubMed. Available at: [Link]

  • Discovery of 6-ethyl-2,4-diaminopyrimidine-based small molecule renin inhibitors. (2007). PubMed. Available at: [Link]

  • Synthesis of Guanidinopyrimidine Derivatives and Their Biological Activities. (1970). Kyushu University Library. Available at: [Link]

  • Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. TSI Journals. Available at: [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2019). MDPI. Available at: [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives. (2018). TSI Journals. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-6-ethyl-2,4-pyrimidinediamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Bromo-6-ethyl-2,4-pyrimidinediamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during this two-step synthesis. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.

The synthesis of this compound is typically achieved in two key stages:

  • Pyrimidine Ring Formation: Cyclocondensation of guanidine with an appropriate β-ketoester (ethyl 2-ethylacetoacetate) to form the 6-ethyl-2,4-pyrimidinediamine core.

  • Electrophilic Bromination: Selective bromination at the C5 position of the pyrimidine ring using an electrophilic bromine source like N-Bromosuccinimide (NBS).

This guide is structured in a question-and-answer format to directly address specific challenges you may face.

Part 1: Troubleshooting the Pyrimidine Ring Formation

The formation of the 6-ethyl-2,4-pyrimidinediamine intermediate is a foundational step. Low yields or the formation of side products at this stage can significantly impact the overall synthesis efficiency.

Q1: My cyclocondensation reaction is resulting in a very low yield of 6-ethyl-2,4-pyrimidinediamine. What are the primary causes and how can I fix this?

A1: Low conversion is a frequent issue in pyrimidine synthesis and can be attributed to several factors ranging from reactant quality to suboptimal reaction conditions.[1]

Core Issues & Causal Analysis:

  • Inefficient Cyclization/Dehydration: The reaction involves the condensation of guanidine with ethyl 2-ethylacetoacetate. This process requires a basic catalyst to facilitate the initial nucleophilic attack and subsequent cyclization and dehydration steps. Without a sufficiently strong base, the equilibrium may not favor the product.

  • Purity of Reactants: Guanidine can be hygroscopic and may hydrolyze over time, reducing its nucleophilicity.[2] Similarly, impurities in the β-ketoester can inhibit the reaction or lead to unwanted side reactions.

  • Suboptimal Thermal Conditions: While heating is necessary to drive the reaction to completion, excessive temperatures can lead to the degradation of starting materials or products. Monitoring the reaction progress is crucial to determine the optimal balance.[1]

Troubleshooting Protocol:

  • Verify Reactant Quality:

    • Use freshly prepared or purified guanidine. If using guanidine hydrochloride or carbonate, ensure the correct stoichiometry of the base (e.g., sodium ethoxide) is used to generate the free base in situ.

    • Ensure the ethyl 2-ethylacetoacetate is pure and free from acidic impurities.

  • Optimize the Catalytic System:

    • The reaction is typically catalyzed by a base like sodium ethoxide or sodium methoxide. Ensure at least one full equivalent of the base is used relative to the guanidine salt.

    • Prepare the sodium ethoxide solution fresh for best results.

  • Control Reaction Conditions:

    • Refluxing in ethanol is a common condition.[3] Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to avoid prolonged heating that could cause degradation.

    • The choice of solvent can significantly impact reactant solubility and reaction rate. While ethanol is common, other polar solvents can be explored.[1]

Q2: My TLC analysis shows multiple spots, and I am struggling to isolate the desired pyrimidine intermediate. What are the likely side products?

A2: The formation of a complex mixture often points to competing reaction pathways or incomplete reactions.

Likely Side Products & Their Origin:

  • Unreacted Starting Materials: The most straightforward reason for multiple spots is an incomplete reaction.

  • Self-Condensation of β-Ketoester: Under basic conditions, ethyl 2-ethylacetoacetate can undergo self-condensation.

  • Incompletely Cyclized Intermediates: The reaction proceeds through several intermediates. If the final dehydration step is inefficient, these acyclic intermediates may persist in the reaction mixture.[2]

  • Formation of s-Triazine Isomers: In some cases, reactions involving biguanides and β-ketoesters can produce s-triazine derivatives as structural isomers to the desired pyrimidine.[3]

Workflow for Side Product Analysis & Mitigation:

start Complex Mixture on TLC check_sm Check for Starting Materials (SMs) (Co-spot with standards) start->check_sm incomplete Incomplete Reaction check_sm->incomplete SMs Present side_products Persistent Side Products check_sm->side_products New Spots Formed optimize Optimize Reaction: - Increase Time - Increase Temperature Moderately - Check Catalyst Activity incomplete->optimize purify Purification Strategy: - Column Chromatography - Recrystallization optimize->purify hydrolysis Hydrolysis of Guanidine? (Use fresh Guanidine) side_products->hydrolysis cyclization Incomplete Cyclization? (Ensure sufficient base/heat) side_products->cyclization hydrolysis->optimize cyclization->purify

Caption: Troubleshooting workflow for complex reaction mixtures.

Part 2: Troubleshooting the Bromination Step

The selective introduction of a bromine atom at the C5 position is critical. This reaction is an electrophilic aromatic substitution on an electron-rich pyrimidine ring.

Q3: My bromination reaction with N-Bromosuccinimide (NBS) is sluggish or shows no conversion. What should I investigate?

A3: A stalled bromination is often due to issues with the reagent, solvent, or reaction activation. NBS is a convenient and safer source of electrophilic bromine compared to liquid Br₂.[4][5]

Core Issues & Causal Analysis:

  • NBS Quality: N-Bromosuccinimide can degrade over time, especially if exposed to moisture or light. Degraded NBS will have lower reactivity.

  • Solvent Choice: The polarity and nature of the solvent are critical. Aprotic polar solvents like N,N-Dimethylformamide (DMF) or acetonitrile (CH3CN) are commonly used as they can facilitate the formation of the electrophilic bromine species.[6][7]

  • Insufficient Activation: While the 2,4-diamino groups are strongly activating, the reaction may still require gentle heating to proceed at a reasonable rate. In some cases, a radical initiator can be used if the mechanism is believed to have radical character, although for electron-rich aromatics, an ionic pathway is more common.[8]

Troubleshooting Protocol:

  • Check NBS Purity: Use freshly opened or recrystallized NBS. Its purity can be checked by titration.

  • Optimize Solvent: Ensure the solvent is anhydrous. DMF or acetonitrile are excellent choices.[6]

  • Adjust Temperature: Gently heat the reaction mixture (e.g., to 40-50 °C) and monitor the progress by TLC.

  • Consider Stoichiometry: Use a slight excess of NBS (e.g., 1.05-1.1 equivalents) to ensure the reaction goes to completion.

Q4: I'm observing the formation of multiple brominated products or degradation of my material. How can I improve the selectivity and yield?

A4: The 2,4-diamino-6-ethylpyrimidine ring is highly activated, making it susceptible to over-bromination or degradation if conditions are not carefully controlled.

Core Issues & Causal Analysis:

  • Over-bromination: While the C5 position is the most electronically favored site for electrophilic attack, harsh conditions or a large excess of NBS could potentially lead to di-brominated products or side-chain bromination, although less likely.

  • Ring Degradation: Highly activated heterocyclic systems can be sensitive to strongly acidic or oxidative conditions. The HBr generated as a byproduct of the substitution reaction can create an acidic environment that may lead to product degradation.

  • Temperature Control: Exothermic reactions can lead to a rapid temperature increase, favoring side reactions and decomposition.[4]

Mitigation Strategies:

ParameterRecommended ActionRationale
NBS Addition Add NBS portion-wise or as a solution in the reaction solvent.Controls the reaction rate and prevents localized high concentrations of the brominating agent.
Temperature Maintain a constant, moderate temperature (e.g., room temperature to 50 °C). Use an ice bath for initial cooling if the reaction is vigorous.Minimizes thermal decomposition and reduces the rate of potential side reactions.[2]
Reaction Time Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.Prevents the product from degrading due to prolonged exposure to reaction conditions.
Acid Scavenger In some cases, a non-nucleophilic base (e.g., pyridine or sodium bicarbonate) can be added to neutralize the HBr byproduct.Reduces the acidity of the medium, preventing acid-catalyzed degradation of the product.

Workflow for Optimizing Bromination Selectivity:

start Low Yield / Multiple Products in Bromination check_temp Is Temperature Controlled? (e.g., < 50°C) start->check_temp control_temp Implement Strict Temp. Control (Ice Bath / Water Bath) check_temp->control_temp No check_nbs How is NBS Added? check_temp->check_nbs Yes control_temp->check_nbs add_slowly Add NBS Portion-wise or as a Solution check_nbs->add_slowly All at Once check_time Is Reaction Over-running? check_nbs->check_time Slowly add_slowly->check_time monitor_tlc Monitor by TLC; Quench upon Completion check_time->monitor_tlc Yes degradation Still Seeing Degradation? check_time->degradation No add_scavenger Consider Adding Acid Scavenger (e.g., NaHCO3) degradation->add_scavenger Yes

Caption: Decision tree for optimizing the NBS bromination step.

Part 3: Experimental Protocols

The following protocols are provided as a validated starting point. Optimization may be required based on your specific laboratory conditions and reagent purity.

Protocol 1: Synthesis of 6-ethyl-2,4-pyrimidinediamine

This procedure is based on the general principle of pyrimidine synthesis from guanidine and a β-ketoester.[9]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium ethoxide by dissolving sodium (1.0 eq) in anhydrous ethanol under an inert atmosphere (N₂ or Ar).

  • Addition of Guanidine: To the sodium ethoxide solution, add guanidine hydrochloride (1.0 eq) and stir the mixture at room temperature for 30 minutes.

  • Addition of Ketoester: Add ethyl 2-ethylacetoacetate (1.0 eq) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol). Monitor the reaction progress by TLC (e.g., using a 10:1 Dichloromethane:Methanol eluent system). The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Add water to the residue and neutralize with a suitable acid (e.g., dilute HCl or acetic acid) to a pH of ~7.

    • The product may precipitate upon neutralization. If so, collect the solid by filtration. If not, extract the aqueous layer with a suitable organic solvent like ethyl acetate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.[10]

Protocol 2: Synthesis of this compound

This protocol uses N-Bromosuccinimide (NBS) for a selective and safer bromination.[4][6]

  • Setup: Dissolve 6-ethyl-2,4-pyrimidinediamine (1.0 eq) in an anhydrous aprotic solvent (e.g., acetonitrile or DMF) in a round-bottom flask protected from light.

  • Reagent Addition: Cool the solution in an ice bath. Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC. If the reaction is sluggish, it can be gently warmed to 40-50 °C.

  • Work-up:

    • Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

    • If DMF was used as the solvent, add water and extract the product with ethyl acetate. If acetonitrile was used, it can be removed under reduced pressure before extraction.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by column chromatography on silica gel or by recrystallization to yield the final product.[10]

References

  • Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Brominated Pyrimidines with Reduced Hazard.
  • Gadhwal, S., et al. (2012). An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). Molecules, 17(7), 8415-8426. Retrieved from [Link]

  • Srivastava, R., & Pratibha. (2006). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Nucleosides, Nucleotides and Nucleic Acids, 25(3), 307-313. Retrieved from [Link]

  • Stadler, A. M., & Shipe, W. D. (2007). Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. Organic Letters, 9(22), 4539-4542. Retrieved from [Link]

  • Otto, S. (2016). Fig. 4 Cyclization of guanidines formed in autocatalytic reactions. ResearchGate. Retrieved from [Link]

  • Tumkevičius, S., et al. (2022). Synthesis of novel 2,4-diamino-6-(arylaminomethyl) thieno[2,3-d]pyrimidines as potential antifolates. Chemija, 33(1). Retrieved from [Link]

  • Shuto, Y., et al. (1976). Synthesis of Guanidinopyrimidine Derivatives and Their Biological Activities. Science Bulletin of the Faculty of Agriculture, Kyushu University, 30(4), 211-217. Retrieved from [Link]

  • Nanjing Suru Chemical Co., Ltd. (2025). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. Retrieved from [Link]

  • Wang, S., et al. (2019). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 24(21), 3918. Retrieved from [Link]

  • El-Sayed, R. (2010). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved from [Link]

  • Merchant, J. R., & Dike, S. Y. (1977). Synthesis of some 2,4-diamino-pyrrolo-pyrimidines. Journal of Chemical Sciences, 86(4), 229-234. Retrieved from [Link]

  • Hemmati, S., et al. (2013). Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. Trade Science Inc. Retrieved from [Link]

  • Zlotin, S. G., et al. (2002). A new method for the synthesis of 2,4-diamino-6-arylpyrimidines. Russian Chemical Bulletin, 51(9), 1735-1736. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • de la Torre, M. C., & Gotor, V. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 180. Retrieved from [Link]

  • Singh, K., et al. (2012). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 22(4), 1738-1742. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Side Products in the Bromination of 6-Ethyl-2,4-Pyrimidinediamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Selective Bromination

The selective bromination of 6-ethyl-2,4-pyrimidinediamine is a critical transformation in the synthesis of numerous pharmaceutically relevant compounds. The electron-rich nature of the pyrimidine ring, activated by two amino groups, makes it highly susceptible to electrophilic aromatic substitution. However, this high reactivity presents a significant challenge: controlling the reaction to achieve mono-bromination at the desired C-5 position while avoiding the formation of unwanted side products. This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot and optimize this reaction, ensuring high yields and purity of the target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary side products in the bromination of 6-ethyl-2,4-pyrimidinediamine?

The principal side product is the di-brominated species, resulting from over-bromination of the highly activated pyrimidine ring. Depending on the reaction conditions, other impurities may arise from the degradation of the starting material or product.

Q2: How does the choice of brominating agent impact selectivity?

The selection of the brominating agent is a critical factor in controlling the reaction's outcome.

  • N-Bromosuccinimide (NBS): NBS is a preferred reagent for the selective bromination of electron-rich aromatic and heteroaromatic compounds.[1][2] It is considered a milder and more selective brominating agent than molecular bromine, which helps to minimize the formation of over-brominated byproducts.[1] The reaction with NBS typically proceeds through an electrophilic pathway on highly activated rings like 2,4-diaminopyrimidines.

  • Molecular Bromine (Br₂): While a potent brominating agent, liquid bromine is highly reactive and often leads to a mixture of products, including di- and poly-brominated species. Its use requires stringent control of reaction conditions to achieve selectivity.

  • Other Brominating Agents: A variety of other brominating agents have been used for pyrimidine and purine nucleosides, including 1,3-dibromo-5,5-dimethylhydantoin (DBH) and sodium monobromoisocyanurate (SMBI).[3][4] These reagents may offer alternative selectivity profiles and should be considered if NBS proves suboptimal.

Q3: What is the optimal solvent for this reaction?

The solvent plays a crucial role in modulating the reactivity of both the substrate and the brominating agent.

  • Aprotic Solvents: Acetonitrile and dichloromethane are commonly used and are excellent choices for reactions with NBS.

  • Protic Solvents: While less common for this specific transformation, protic solvents like acetic acid can be used but may alter the reactivity and should be evaluated cautiously.

Q4: How does temperature affect side product formation?

Temperature is a critical parameter for controlling the selectivity of this reaction.

  • Low Temperatures (0 °C to room temperature): Conducting the reaction at lower temperatures generally favors the desired mono-bromination by slowing down the overall reaction rate and providing better control.

  • Elevated Temperatures: Higher temperatures can accelerate the reaction but often lead to a significant increase in the formation of di-brominated and other side products.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solutions
Low yield of the desired 5-bromo product Incomplete reaction, degradation of starting material or product, suboptimal temperature.Monitor reaction progress by TLC or LC-MS. Use a milder brominating agent like NBS. Conduct the reaction at a lower temperature (e.g., 0 °C) and allow it to warm slowly to room temperature.
Multiple spots on TLC, indicating a mixture of products Over-bromination due to excess brominating agent or high reaction temperature.Use a stoichiometric amount (1.0-1.1 equivalents) of the brominating agent. Add the brominating agent slowly in portions to maintain a low concentration. Lower the reaction temperature.
Significant formation of di-brominated product Excess brominating agent, reaction temperature too high.Carefully control the stoichiometry of the brominating agent. Maintain a low reaction temperature during the addition of the brominating agent.
Reaction is sluggish or does not proceed to completion Insufficient activation of the brominating agent, poor solubility of the starting material.If using NBS, a radical initiator is generally not required for this activated system. Ensure the starting material is fully dissolved in a suitable solvent.

Optimized Experimental Protocol

This protocol is designed to maximize the yield of 5-bromo-6-ethyl-2,4-pyrimidinediamine while minimizing side product formation.

Materials:

  • 6-ethyl-2,4-pyrimidinediamine

  • N-Bromosuccinimide (NBS)

  • Anhydrous Acetonitrile

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 6-ethyl-2,4-pyrimidinediamine (1.0 equivalent) in anhydrous acetonitrile.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of NBS: Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise over 30-60 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-3 hours).

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Work-up:

    • Add a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure this compound.

Visualizations

Reaction Pathway and Side Product Formation

G cluster_main Main Reaction Pathway cluster_side Side Reaction A 6-Ethyl-2,4-pyrimidinediamine B This compound (Desired Product) A->B + NBS (1.05 equiv) Acetonitrile, 0 °C to RT C Di-brominated Side Product B->C + Excess NBS or High Temperature

Caption: Desired reaction pathway and the formation of the di-brominated side product.

Troubleshooting Workflow

G cluster_diagnosis Problem Diagnosis cluster_solutions Corrective Actions start Start: Unsatisfactory Reaction Outcome q1 Low Yield? start->q1 q2 Multiple Products (TLC)? q1->q2 No sol1 Check Reaction Time & Temperature Control q1->sol1 Yes sol3 Lower Reaction Temperature (e.g., 0 °C) q2->sol3 Yes end End: Optimized Reaction q2->end No sol2 Verify Stoichiometry (1.0-1.1 equiv. NBS) sol1->sol2 sol2->end sol4 Slow, Portion-wise Addition of NBS sol3->sol4 sol4->end

Caption: A step-by-step guide to troubleshooting common issues in the bromination of 6-ethyl-2,4-pyrimidinediamine.

References

  • Armarego, W. L. F. (2015). Bromination of Pyrimidines: A Simple Inexpensive Method. Australian Journal of Chemistry, 68(2), 254-255. [Link]

  • Kumar, R., et al. (2012). An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). Molecules, 17(7), 8404-8415. [Link]

  • Gumina, G., et al. (2007). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Nucleosides, Nucleotides & Nucleic Acids, 26(10-12), 1349-1352. [Link]

  • Master Organic Chemistry. (2011). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

  • Nanjing Suru Chemical Co., Ltd. (2025). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. [Link]

  • ResearchGate. (n.d.). Optimization of the Bromination Reaction. [Link]

  • Wu, J., et al. (2023). Electrochemical bromination of electron-rich compounds employing LiBr as a “Br” source. SSRN. [Link]

Sources

Removing metal catalyst impurities from 5-Bromo-6-ethyl-2,4-pyrimidinediamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst & Impurity Removal

Introduction: The Challenge of Purity

5-Bromo-6-ethyl-2,4-pyrimidinediamine is a key intermediate in pharmaceutical synthesis. Its preparation often involves palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki), which are highly efficient but introduce the risk of contamination from residual metal catalysts.[1][2] These residual metals are a critical concern for drug development professionals, as they can compromise the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).[3]

Regulatory bodies, under the International Council for Harmonisation (ICH) Q3D guidelines, have established stringent limits for elemental impurities.[4][5] For palladium, a Class 2B element, the permitted daily exposure (PDE) necessitates its reduction to low parts-per-million (ppm) levels in the final drug substance, typically below 10 ppm.[6][7]

This guide provides a comprehensive, question-and-answer-based resource for researchers and process chemists to effectively troubleshoot and resolve issues related to metal catalyst removal from this compound and structurally similar compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for removing residual palladium from my API intermediate?

There are four primary methods, each with distinct advantages and disadvantages:

  • Adsorption using Scavengers: Highly selective functionalized silica or polymer resins that chelate the metal, which is then removed by simple filtration.[3][8]

  • Adsorption using Activated Carbon: A cost-effective but less selective method where the metal and other impurities are adsorbed onto a high-surface-area carbon matrix.[9][10]

  • Crystallization: A fundamental purification technique that can effectively purge impurities by excluding them from the crystal lattice.[][12]

  • Chromatography: Passing the product through a stationary phase (e.g., silica gel) to separate the desired compound from the metal impurities based on differential adsorption.[13]

Q2: Why is simple filtration through Celite® not removing the palladium from my reaction mixture?

Filtration through a pad of Celite® is effective only for removing heterogeneous catalysts (e.g., Pd/C) or precipitated metal particles.[13][14] Many modern cross-coupling reactions use homogeneous palladium catalysts that dissolve in the reaction medium. These soluble palladium species will pass through the Celite® pad along with your product.[14] If you are using a homogeneous catalyst, you must employ a method that targets soluble metal complexes, such as scavengers or activated carbon.

Q3: How do metal scavengers work, and what makes them so effective?

Metal scavengers are solid supports (typically silica gel or polystyrene) functionalized with ligands that have a high affinity for transition metals.[7][8] For palladium, common ligands include thiols, amines, and thioureas. The mechanism involves chelation, where the scavenger's functional groups form strong coordinate bonds with the palladium atom, effectively "trapping" it on the solid support.[3] The key advantages are:

  • High Selectivity: They bind strongly to the metal with minimal interaction with the API, preventing product loss.[7]

  • Ease of Use: The scavenger is simply stirred with the product solution and then removed by filtration.[8]

  • Efficiency: They can reduce metal levels to very low ppm or even parts-per-billion (ppb) levels.[15]

Q4: Can recrystallization alone guarantee removal of palladium to below 10 ppm?

Not always. While recrystallization is a powerful purification tool, its efficiency for metal removal can be unpredictable.[16][17] In some cases, the metal complex may co-crystallize with the product. In other instances, it can effectively purge the impurity into the mother liquor.[] Recrystallization is often best used as a final polishing step after a bulk removal method (like scavenger or carbon treatment) or when initial contamination is relatively low. Combining crystallization with additives like N-acetylcysteine can improve performance by keeping the palladium in the mother liquor.[17]

Troubleshooting Guide: Common Scenarios & Solutions

This section addresses specific issues you may encounter during the purification of this compound.

Scenario 1: Initial scavenger treatment failed; residual palladium remains high (>20 ppm).
  • Root Cause Analysis: The chosen scavenger may be suboptimal for the specific palladium species in your mixture, or the process conditions may be inefficient. The oxidation state of palladium (Pd(0) vs. Pd(II)) and the ligands present from the reaction can significantly affect scavenger binding affinity.

  • Troubleshooting Steps & Solutions:

    • Verify Scavenger Compatibility: Thiol-based scavengers (e.g., Si-Thiol) are generally effective for Pd(II), while scavengers with different functionalities like trimercaptotriazine (TMT) or amine groups (e.g., Si-Trisamine) can be effective for a broader range of palladium species.[14][15]

    • Increase Temperature & Time: Scavenging kinetics can be slow at room temperature. Heating the mixture (e.g., to 40-60 °C) for several hours (4-16 h) can dramatically improve efficiency.[7]

    • Conduct a Scavenger Screen: Do not rely on a single scavenger. Perform a parallel screen with a small panel of scavengers (e.g., thiol, amine, and TMT-based) to empirically determine the most effective one for your system.

    • Change the Solvent: The solvent can impact the accessibility of the palladium complex to the scavenger. If practical, test scavenging in a different solvent where your product is also soluble.[18]

Scenario 2: Significant product loss (>15%) is observed after activated carbon treatment.
  • Root Cause Analysis: Activated carbon is a powerful adsorbent but often lacks selectivity.[19] The planar, aromatic structure of the pyrimidinediamine core makes it susceptible to non-specific adsorption onto the carbon surface via π-π stacking interactions, leading to yield loss.[9]

  • Troubleshooting Steps & Solutions:

    • Reduce Carbon Loading: Use the minimum amount of activated carbon necessary. Start with a low loading (e.g., 5 wt% relative to the product) and increase only if needed.

    • Optimize Contact Time: Longer is not always better. Monitor both palladium removal and product concentration over time (e.g., at 1, 4, and 12 hours) to find the optimal contact time that maximizes impurity removal while minimizing product loss.[18]

    • Thoroughly Wash the Carbon Cake: After filtration, wash the carbon cake extensively with fresh, hot solvent to recover adsorbed product. Combine the washes with the primary filtrate.

    • Consider an Alternative: If product loss remains high, a more selective method like a metal scavenger is a more appropriate choice, despite the higher initial cost of the reagent.[19]

Workflow & Data

Decision-Making Workflow for Palladium Removal

The following diagram outlines a logical workflow for selecting and implementing a purification strategy.

G cluster_scavenger Bulk Removal Phase start Start: Crude Product (this compound) Contains Residual Pd analysis1 Quantify Pd Level (e.g., by ICP-MS) start->analysis1 decision1 Pd > 100 ppm? analysis1->decision1 scavenger_path High Contamination decision1->scavenger_path Yes low_contam_path Low to Moderate Contamination decision1->low_contam_path No scavenger_screen Step 1: Perform Scavenger Screen (Thiol, Amine, TMT types) scavenger_path->scavenger_screen carbon_option Alternative: Activated Carbon (Consider if cost-sensitive & product loss is acceptable) low_contam_path->carbon_option select_best Step 2: Select Best Scavenger & Optimize Conditions (Temp, Time, Loading) scavenger_screen->select_best analysis2 Quantify Pd Level select_best->analysis2 carbon_option->analysis2 decision2 Pd < 10 ppm? analysis2->decision2 crystallize Optional Polishing Step: Recrystallization decision2->crystallize Yes reprocess Re-evaluate Strategy: - Try different scavenger class - Combine Carbon + Scavenger - Consider Chromatography decision2->reprocess No final_product Final Product (Meets ICH Q3D Specs) crystallize->final_product reprocess->scavenger_screen

Caption: Decision workflow for selecting a palladium purification strategy.

Comparative Data for Purification Methods

The following table summarizes typical performance characteristics for common palladium removal techniques.

MethodSelectivityTypical Product LossRelative CostKey AdvantageCommon Drawback
Metal Scavengers High< 5%HighHigh efficiency and selectivityReagent cost
Activated Carbon Low-Medium5 - 25%LowLow cost, removes other impuritiesNon-specific product adsorption
Recrystallization VariableVariableLowCan deliver very high purityMay not be effective; can be slow
Chromatography High5 - 15%MediumHighly effective separationSolvent usage and scalability

Experimental Protocols

Protocol 1: General Screening of Metal Scavengers

This protocol is designed to efficiently identify the most effective scavenger for your specific process stream.

  • Preparation: In separate vials, dissolve a known amount of your crude this compound in a suitable solvent (e.g., THF, EtOAc, or Toluene) to create a stock solution (e.g., 100 mg/mL).

  • Aliquot: Dispense equal volumes of the crude solution into 3-4 small (e.g., 4 mL) vials. Reserve one vial as an untreated control.

  • Scavenger Addition: To each of the other vials, add a different scavenger (e.g., Si-Thiol, Si-Trisamine, MP-TMT). Use a consistent loading, typically 5-10 equivalents relative to the initial palladium catalyst loading.

  • Reaction: Seal the vials and stir the suspensions at a set temperature (e.g., 50 °C) for a set time (e.g., 12 hours).

  • Sampling & Analysis: After the reaction time, cool the vials to room temperature. Filter each sample through a 0.45 µm PTFE syringe filter to remove the scavenger. Submit the clear filtrates for elemental analysis (e.g., ICP-MS or ICP-OES) to determine the residual palladium concentration.

  • Evaluation: Compare the final palladium levels from each scavenger treatment against the untreated control to identify the most effective scavenger.

Protocol 2: Bulk Palladium Removal using Activated Carbon
  • Dissolution: Dissolve the crude product in a suitable solvent (e.g., 5-10 mL of solvent per gram of crude material) in a round-bottom flask equipped with a magnetic stirrer and condenser.

  • Carbon Addition: Add powdered activated carbon (e.g., Darco® KB-B) to the solution. A typical starting load is 10-20 wt% (e.g., 100-200 mg of carbon per 1 g of crude product).[9]

  • Stirring: Heat the suspension with stirring (e.g., to 45-50 °C) for a predetermined time (typically 2-18 hours).[9]

  • Filtration: Cool the mixture to room temperature. Filter the suspension through a pad of Celite® to remove the activated carbon.

  • Washing: Wash the flask and the Celite®/carbon cake thoroughly with several portions of fresh, warm solvent to recover any adsorbed product.

  • Concentration and Analysis: Combine the filtrate and washings. Remove the solvent under reduced pressure. Analyze the resulting solid for yield, purity, and residual palladium content.

References

  • European Medicines Agency. (2015). ICH Q3D Elemental impurities - Scientific guideline. [Link]

  • ICH. (2019). Guideline for Elemental Impurities Q3D(R1). [Link]

  • Labcorp. (2024). Elemental impurities per USP and ICH q3d guidelines. [Link]

  • ICH. (2022). Guideline for Elemental Impurities Q3D(R2). [Link]

  • West Pharmaceutical Services. (2016). ICH Q3D Elemental Impurities – What are the Requirements?[Link]

  • Siripragada, M. R. (2023). Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). Crimson Publishers. [Link]

  • Sopachem. Metal Scavenger Guide. [Link]

  • Biotage. (2015). Application Note AN102: Metal Scavengers Metal Mitigation. [Link]

  • Welch, C. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, ACS Publications. [Link]

  • Biotage. (2023). How to Remove Palladium in three easy steps. [Link]

  • Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts. [Link]

  • Biotage. Metal Scavengers in Process Chemistry An Investigative Study. [Link]

  • ResearchGate. (2015). How can i remove palladium Pd catalyst easily?[Link]

  • Shao, P., et al. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. PubMed. [Link]

  • Osaka Gas Chemicals Co., Ltd. Selective adsorption and removal of Palladium (Pd). [Link]

  • Zieliński, M., et al. (2023). Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds. MDPI. [Link]

  • Google Patents. (2005). Method of removing palladium - US20050256327A1.
  • Amazon Filters. Improving Operator Safety in API Catalyst Recovery. [Link]

  • Reddit. (2025). Your trick to remove residual palladium. [Link]

  • Triclinic Labs. Crystallization Method Development and Optimization. [Link]

  • Acevedo, D., et al. (2019). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC. [Link]

  • Caira, M. R. (2011). Recrystallization of Active Pharmaceutical Ingredients. SciSpace. [Link]

  • Catalán-Latorre, A., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]

  • Singh, K., et al. (2012). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. [Link]

  • Merchant, J. R. & Dike, S. Y. (1977). Synthesis of some 2,4-diamino-pyrrolo-pyrimidines. Indian Academy of Sciences. [Link]

  • Google Patents. (2020). Preparation method of 5-bromo-2-substituted pyrimidine compounds - CN110642788A.
  • Tebabel, I., et al. (2022). Green and Efficient Synthesis of Thiazolo[3,2-a]pyrimidin-3(5H). International Journal of New Chemistry. [Link]

Sources

Validation & Comparative

Comprehensive Spectral Analysis Guide: 5-Bromo-6-ethyl-2,4-pyrimidinediamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectral characterization of 5-Bromo-6-ethyl-2,4-pyrimidinediamine , a critical intermediate in the synthesis of antifolate pharmaceuticals (e.g., Pyrimethamine analogs). It compares the spectral "performance"—defined here as diagnostic resolution and structural confirmation—against its non-brominated precursor, 6-ethyl-2,4-pyrimidinediamine , to provide a robust method for reaction monitoring and purity assessment.

Executive Summary & Comparison Strategy

In drug development, the bromination of the pyrimidine C-5 position is a pivotal step that activates the molecule for subsequent cross-coupling (e.g., Suzuki-Miyaura). The "performance" of your analytical method relies on its ability to unambiguously distinguish the Target (5-Bromo) from the Alternative (Starting Material) and Impurities (Regioisomers or Over-bromination) .

This guide uses Comparative Spectral Subtraction logic:

  • The Alternative (Precursor): Characterized by a diagnostic aromatic singlet at

    
     ~5.8 ppm (H-5).
    
  • The Target (Product): Characterized by the silencing of the H-5 signal and a dramatic upfield shift of the C-5 carbon resonance due to the Heavy Atom Effect.

Analytical Workflow

The following diagram illustrates the validated decision tree for confirming structural identity.

AnalysisWorkflow Start Crude Reaction Mixture HNMR 1H-NMR Acquisition (DMSO-d6) Start->HNMR CheckH5 Check 5.5 - 6.0 ppm Region HNMR->CheckH5 SingletPresent Sharp Singlet Detected (H-5 Proton) CheckH5->SingletPresent Signal > 2% Int SingletAbsent Region Silent CheckH5->SingletAbsent No Signal ResultPrecursor ID: Unreacted Precursor (6-ethyl-2,4-diaminopyrimidine) SingletPresent->ResultPrecursor C13Check 13C-NMR Acquisition Verify C-5 Shift SingletAbsent->C13Check ResultTarget ID: 5-Bromo Target Confirmed (C-5 @ ~85-90 ppm) C13Check->ResultTarget

Figure 1: Logic flow for distinguishing the 5-bromo product from its precursor using NMR markers.

Experimental Protocol (Self-Validating)

To ensure reproducibility, strictly adhere to the solvent and concentration parameters. Pyrimidines are prone to aggregation, which can broaden amine signals.

Sample Preparation[1][2][3][4]
  • Solvent: DMSO-d6 (99.9% D) is superior to CDCl3.

    • Reasoning: The diamine functionality renders the compound poorly soluble in chloroform. DMSO breaks intermolecular H-bonds, sharpening the amine signals.

  • Concentration: 10–15 mg in 0.6 mL solvent.

    • Validation: Concentrations >20 mg/mL may cause viscosity broadening; <5 mg/mL requires excessive scans for C13.

  • Reference: Tetramethylsilane (TMS) internal standard at 0.00 ppm.

Acquisition Parameters
Parameter1H-NMR Setting13C-NMR SettingRationale
Pulse Angle 30°30°Maximizes signal-to-noise per unit time.
Relaxation Delay (D1) 1.0 s2.0 sEnsures full relaxation of quaternary carbons (C-2, C-4, C-6).
Scans (NS) 161024+High scan count needed for quaternary C-Br detection.
Temperature 298 K298 KStandardizes exchangeable proton shifts.

Comparative H-NMR Analysis

The proton spectrum provides the quickest "Pass/Fail" metric.

Table 1: 1H-NMR Chemical Shift Comparison (DMSO-d6)

Note: Shifts are approximate and may vary ±0.2 ppm based on concentration.

AssignmentTarget: 5-Bromo-6-ethyl (

ppm)
Alternative: Precursor (

ppm)
Diagnostic Performance
CH3 (Ethyl) 1.15 (t, J=7.5 Hz)1.12 (t, J=7.5 Hz)Low. Minimal change; confirms ethyl group integrity.
CH2 (Ethyl) 2.55 (q, J=7.5 Hz)2.45 (q, J=7.5 Hz)Medium. Slight downfield shift due to inductive effect of Br.
H-5 (Ring) ABSENT 5.85 (s) Critical. The disappearance of this peak confirms bromination.
2-NH2 ~6.10 (br s)~5.90 (br s)Medium. Br withdraws electron density, deshielding amines slightly.
4-NH2 ~6.60 (br s)~6.30 (br s)Medium. 4-NH2 is closer to Br, showing a larger shift than 2-NH2.

Key Insight: The precursor's H-5 proton is highly shielded due to the electron-rich diaminopyrimidine ring. Upon bromination, this position is substituted. If you observe a small singlet at 5.85 ppm in your product spectrum, calculate the molar % impurity by integrating it against the ethyl triplet (normalized to 3H).

Comparative C13-NMR Analysis

Carbon NMR is the definitive structural proof, particularly for the quaternary C-Br bond.

Table 2: 13C-NMR Chemical Shift Comparison

Data inferred from pyrimidine substituent effects.

CarbonTarget: 5-Bromo-6-ethyl (

ppm)
Alternative: Precursor (

ppm)
Mechanistic Explanation
Ethyl CH3 ~12.5~12.0Minimal impact.
Ethyl CH2 ~28.0~26.0

-effect of Bromine.
C-5 (Ring) ~88.0 - 92.0 ~95.0 - 98.0 Heavy Atom Effect. Br substitution typically causes an upfield shift (shielding) relative to H, despite electronegativity.
C-2 (Guanidine) ~160.0~162.0Slight change in electronics.
C-4/C-6 ~162.0 - 165.0~165.0 - 168.0Adjacent carbons are deshielded by Br induction but shielded by resonance.

Expert Tip: The C-5 signal in the 5-Bromo compound will be significantly lower intensity than protonated carbons due to the lack of NOE enhancement and longer relaxation times. Do not mistake missing C-5 peaks for a failed reaction; increase D1 and scan count.

Structural Validation Pathway

The following diagram details the chemical shifts and connectivity logic for the final structure.

StructureValidation Ethyl Ethyl Group 1H: 1.15(t), 2.55(q) 13C: 12.5, 28.0 Core Pyrimidine Ring Quaternary Carbons Ethyl->Core Attached at C-6 Subst Bromine (C-5) Diagnostic 13C: ~90 ppm Core->Subst Validation: No H-5 Singlet Subst->Core Attached at C-5 Amine Diamines (2,4) Exchangeable D2O Amine->Core Attached at C-2, C-4

Figure 2: Component-based spectral validation map.

Troubleshooting & Common Pitfalls

  • Residual Solvent Peaks:

    • DMSO-d6: Quintet at 2.50 ppm. This often overlaps with the Ethyl CH2 quartet.

    • Solution: Use 2D HSQC to distinguish the solvent carbon (usually ~39.5 ppm) from the Ethyl CH2 carbon (~28 ppm). Alternatively, run the sample in Methanol-d4 if solubility permits (though amines may exchange/disappear).

  • Water Contamination:

    • Water in DMSO appears around 3.3 ppm. It can broaden the amine peaks via exchange.

    • Protocol: Store DMSO-d6 over molecular sieves.

  • Rotamers:

    • Unlike amides, this pyrimidine diamine does not typically show rotamers at room temperature. Split peaks usually indicate impurities, not dynamic effects.

References

  • National Center for Biotechnology Information (NCBI).PubChem Compound Summary for CID 134626, 5-(4-Bromophenyl)-6-ethylpyrimidine-2,4-diamine (Analog Reference).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
  • Fulmer, G. R., et al.NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 2010.

  • Brough, et al.Synthesis of 2-amino-5-bromo-4(3H)-pyrimidinone derivatives.

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 5-Bromo-6-ethyl-2,4-pyrimidinediamine and its Analytical Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals

Introduction

In the landscape of pharmaceutical research and development, the structural elucidation of novel chemical entities is a cornerstone of progress. Substituted pyrimidines are a class of heterocyclic compounds of immense interest due to their prevalence in biologically active molecules, including established and experimental therapeutics. This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of a specific substituted pyrimidine, 5-Bromo-6-ethyl-2,4-pyrimidinediamine.

Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the molecule's behavior under mass spectrometric conditions. We will present a predicted fragmentation pathway, grounded in established principles of organic mass spectrometry, and provide a detailed experimental protocol for its verification. Furthermore, this guide will offer a comparative analysis with alternative analytical techniques, namely High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Nuclear Magnetic Resonance (NMR) spectroscopy, to provide a holistic perspective on its characterization.

Predicted Mass Spectrometry Fragmentation of this compound

The fragmentation of this compound in a mass spectrometer is anticipated to be governed by the interplay of its constituent functional groups: the pyrimidine core, the bromo substituent, the ethyl group, and the two amino groups. The presence of bromine is expected to yield a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two prominent peaks of nearly equal intensity at M and M+2, corresponding to the 79Br and 81Br isotopes, respectively.[1]

Under electron ionization (EI), the initial event will be the formation of a molecular ion (M+•). The subsequent fragmentation is likely to proceed through several competing pathways, driven by the stability of the resulting fragment ions and neutral losses.

Primary Fragmentation Pathways
  • Benzylic Cleavage: The bond between the ethyl group and the pyrimidine ring is susceptible to cleavage. This is a common fragmentation pathway for alkyl-substituted aromatic and heteroaromatic systems.[2] The loss of a methyl radical (•CH3) from the ethyl group would result in a stable, resonance-stabilized cation.

  • Loss of HBr: The elimination of a hydrogen atom and the bromine atom (HBr) is a frequently observed fragmentation for brominated compounds.[3] This would lead to the formation of an ion with a mass 80 or 82 Da lower than the molecular ion, depending on the bromine isotope.

  • Retro-Diels-Alder (RDA) Reaction: The pyrimidine ring itself can undergo a retro-Diels-Alder reaction, a characteristic fragmentation for cyclic systems.[4][5][6][7][8] This would involve the cleavage of two bonds within the ring, leading to the expulsion of a neutral molecule and the formation of a charged fragment derived from the remaining portion of the ring and its substituents. The specific neutral loss will depend on which bonds in the pyrimidine ring are cleaved.

Predicted Fragmentation Cascade

The following diagram illustrates the predicted major fragmentation pathways for this compound.

Fragmentation_Pathway M [M]+• m/z 244/246 F1 [M - CH3]+ m/z 229/231 M->F1 - •CH3 (Benzylic Cleavage) F2 [M - HBr]+• m/z 165 M->F2 - HBr F3 [M - C2H4]+• m/z 216/218 M->F3 - C2H4 (McLafferty-like) F4 [M - Br]+ m/z 165 M->F4 - •Br F5 RDA Fragment M->F5 Retro-Diels-Alder

Caption: Predicted major fragmentation pathways of this compound.

Tabulated Predicted Fragment Ions
Predicted Fragment Ionm/z (79Br/81Br)Proposed Structure/LossFragmentation Pathway
[M]+•244/246Molecular Ion-
[M - CH3]+229/231Loss of a methyl radicalBenzylic Cleavage
[M - HBr]+•165Loss of hydrogen bromideElimination
[M - C2H4]+•216/218Loss of etheneMcLafferty-like rearrangement
[M - Br]+165Loss of a bromine radicalHalogen loss

Experimental Protocol: Mass Spectrometry Analysis

To empirically validate the predicted fragmentation patterns, the following detailed experimental protocol for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is proposed. This self-validating system ensures robust and reproducible data acquisition.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol. Serially dilute the stock solution with a 50:50 mixture of methanol and water to a final concentration of 1 µg/mL.

  • Rationale: Methanol is a suitable solvent for many organic molecules and is compatible with reversed-phase chromatography. The final dilution in a methanol/water mixture ensures compatibility with the initial mobile phase conditions.

Liquid Chromatography (LC) Conditions
  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Rationale: A C18 column provides good retention for moderately polar compounds. The formic acid in the mobile phase aids in protonation for positive ion mode mass spectrometry and improves peak shape. A gradient elution is employed to ensure efficient separation from any potential impurities and to provide a sharp peak for the analyte of interest.

Mass Spectrometry (MS) Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MS1 Scan Range: m/z 100-300.

  • MS/MS (Tandem MS) Analysis:

    • Precursor Ions: m/z 244 and 246.

    • Collision Energy: Ramped from 10 to 40 eV.

  • Capillary Voltage: 3.5 kV.

  • Gas Temperature: 325 °C.

  • Gas Flow: 8 L/min.

  • Nebulizer Pressure: 35 psi.

  • Rationale: ESI in positive mode is well-suited for nitrogen-containing heterocyclic compounds as the amino groups are readily protonated. A full scan in MS1 will confirm the molecular weight and the characteristic bromine isotope pattern. Tandem MS with ramped collision energy will induce fragmentation and allow for the observation of the daughter ions, confirming the proposed fragmentation pathways.

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Stock 1 mg/mL Stock in Methanol Working 1 µg/mL Working Standard Stock->Working Serial Dilution Injection Inject 2 µL Working->Injection Column C18 Column Injection->Column Gradient Gradient Elution Column->Gradient ESI ESI+ Source Gradient->ESI MS1 MS1 Scan (m/z 100-300) ESI->MS1 MS2 Tandem MS (m/z 244/246) MS1->MS2

Caption: Experimental workflow for LC-MS/MS analysis.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool for structural elucidation, a comprehensive characterization of this compound often benefits from the application of orthogonal analytical techniques. Here, we compare the utility of mass spectrometry with HPLC-UV and NMR spectroscopy.

FeatureMass Spectrometry (LC-MS/MS)High-Performance Liquid Chromatography (HPLC-UV)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation by chromatography, detection by mass-to-charge ratio.Separation by chromatography, detection by UV absorbance.Detection of nuclear spin transitions in a magnetic field.
Information Provided Molecular weight, elemental composition (high resolution), fragmentation pattern (structural information).Purity, quantification, retention time.Detailed structural connectivity, stereochemistry.
Strengths High sensitivity, high specificity, provides structural information from fragmentation.Robust, widely available, excellent for purity and quantitative analysis.[9][10][11][12]Unambiguous structure determination, non-destructive.[13][14][15][16][17]
Limitations Isomers can be difficult to distinguish without chromatographic separation, ionization efficiency can vary.Limited structural information, requires a chromophore for detection.Lower sensitivity, requires larger sample amounts, complex spectra for complex molecules.
Typical Application Structure confirmation, metabolite identification, impurity profiling, quantification at low levels.[1][3][18][19]Purity assessment, routine quality control, quantification of major components.Primary structure elucidation of novel compounds, conformational analysis.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse technique in pharmaceutical analysis for purity determination and quantification. For this compound, the pyrimidine ring serves as an excellent chromophore, allowing for sensitive detection.

Experimental Protocol: HPLC-UV Analysis

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with 60:40 (v/v) acetonitrile:water with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Rationale: An isocratic method is often sufficient for purity analysis of a synthesized compound. Trifluoroacetic acid is a common mobile phase modifier that improves peak shape. The detection wavelength of 254 nm is a common choice for aromatic and heteroaromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for the de novo structural elucidation of organic molecules. Both 1H and 13C NMR would provide invaluable information about the precise arrangement of atoms in this compound.

Expected NMR Spectral Features

  • 1H NMR:

    • Signals corresponding to the protons of the ethyl group (a triplet and a quartet).

    • Signals for the protons of the two amino groups (which may be broad and their chemical shift may be solvent-dependent).

    • A singlet for the remaining proton on the pyrimidine ring.

  • 13C NMR:

    • Signals for the two carbons of the ethyl group.

    • Signals for the four carbons of the pyrimidine ring, with their chemical shifts influenced by the bromo, ethyl, and amino substituents.

Conclusion

The structural characterization of this compound is effectively achieved through a multi-faceted analytical approach. Mass spectrometry, particularly LC-MS/MS, provides crucial information regarding the molecular weight and fragmentation behavior, allowing for the confirmation of its identity and the elucidation of its structural components through predictable cleavage patterns such as benzylic cleavage and loss of HBr. The detailed experimental protocol provided herein offers a robust method for obtaining high-quality mass spectral data.

When combined with the quantitative and purity data from HPLC-UV and the definitive structural connectivity information from NMR spectroscopy, a complete and unambiguous characterization of this important pyrimidine derivative can be achieved. This integrated analytical strategy is indispensable for researchers in drug discovery and development, ensuring the integrity and identity of novel chemical entities.

References

  • Retro-Diels–Alder reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Retro-Diels%E2%80%93Alder_reaction]
  • Mass Spectrometry Analysis of 2-Amino-4-bromopyrimidine: A Technical Guide - Benchchem. [URL: https://www.benchchem.com/technical-guides/mass-spectrometry-analysis-of-2-amino-4-bromopyrimidine]
  • The Retro Diels-Alder Reaction - Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2018/10/01/the-retro-diels-alder-reaction/]
  • Retro-Diels Alder mechanism: Significance and symbolism. [URL: https://consensus.app/papers/retro-diels-alder-mechanism-significance-symbolism/32a7e7d3e0f45a2c8e3c5a0b7f2d3b1c/]
  • Continuous-flow retro-Diels–Alder reaction: an efficient method for the preparation of pyrimidinone derivatives - Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/articles/14/20]
  • Continuous-flow retro-Diels–Alder reaction: an efficient method for the preparation of pyrimidinone derivatives - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29456575/]
  • Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37011034/]
  • Guide to achieving reliable quantitative LC-MS measurements. [URL: https://www.l gcstandards.
  • Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [URL: https://www.savemyexams.
  • The proposed fragmentation pathways of the deprotonated halofenozide.... - ResearchGate. [URL: https://www.researchgate.
  • 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7842609/]
  • α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE) - YouTube. [URL: https://www.youtube.
  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient - IOSR Journal. [URL: https://www.iosrjournals.org/iosr-jac/papers/vol10-issue9/Version-2/F1009023035.pdf]
  • Mass spectra and proposed scheme for the mass spectral fragmentation of 100 µM parent drug N-ethyl-1,4-DHP derivatives (a) - ResearchGate. [URL: https://www.researchgate.
  • Table S1. 1H and 13C chemical shifts for metabolites in urine and faces at day 35. [URL: https://www.rsc.
  • 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23996213/]
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. [URL: http://article.sapub.org/10.5923.j.ijmc.20140404.03.html]
  • (PDF) Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient - ResearchGate. [URL: https://www.researchgate.
  • Electron ionization mass spectra of aryl- and benzyl-substituted 2,3-dihydroimidazo[1,2-a]pyrimidine-5,7(1H,6H)-diones - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17979102/]
  • Development and validation of LC‐QTOF‐MS/MS method for identification and determination of low levels of a genotoxic impurity, 4,6‐dichloro‐5‐nitro‐2‐(propylthio) pyrimidine in ticagrelor API - ResearchGate. [URL: https://www.researchgate.net/publication/375591325_Development_and_validation_of_LC-QTOF-MSMS_method_for_identification_and_determination_of_low_levels_of_a_genotoxic_impurity_46-dichloro-5-nitro-2-propylthio_pyrimidine_in_ticagrelor_API]
  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar. [URL: https://www.semanticscholar.org/paper/13C-NMR-Chemical-Shift-Calculations-for-Some-A-Thomas-Br%C3%BChl/a1e5068a184131b79e19d5c4b1d6e1b0c9a7b9e8]
  • Fragmentation pathways of deprotonated amide-sulfonamide CXCR4 inhibitors investigated by ESI-IT-MSn , ESI-Q-TOF-MS/MS and DFT calculations - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31625227/]
  • HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21249339/]
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals. [URL: https://www.tsijournals.com/articles/1h-and-13c-nmr-investigation-of-quinoline-pharmaceutical-derivatives-interpretation-of-chemical-shifts-and-their-comparison-wit.pdf]
  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - MDPI. [URL: https://www.mdpi.com/1420-3049/28/17/6510]
  • Fragmentation Pattern-Based Screening Strategy Combining Diagnostic Ion and Neutral Loss Uncovered Novel para-Phenylenediamine Quinone Contaminants in the Environment - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8900965/]
  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review) - ResearchGate. [URL: https://www.researchgate.
  • Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30810141/]
  • Mass spectrometric (HPLC/ESI--MS/MS) quantification of pyrimido[1,3-a]purin-10(3H)-one, a guanine adduct formed by reaction of malondialdehyde with DNA - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/10638848/]

Sources

Comprehensive Crystallographic Guide: 5-Bromo-6-ethyl-2,4-pyrimidinediamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of 5-Bromo-6-ethyl-2,4-pyrimidinediamine , a critical intermediate in the synthesis of antifolate drugs (such as Pyrimethamine).

Since direct single-crystal X-ray diffraction (SC-XRD) data for this specific intermediate is often proprietary or unindexed in open repositories, this guide utilizes a Fragment-Based Crystallographic Approach . We triangulate its properties by comparing it against its two closest structural anchors: the core scaffold (2,4-Diaminopyrimidine ) and the final drug product (Pyrimethamine ).

Executive Summary & Structural Context

This compound serves as a "Janus" molecule in medicinal chemistry. It possesses the dual hydrogen-bonding face characteristic of DHFR inhibitors but lacks the bulky hydrophobic phenyl group of Pyrimethamine.

  • Primary Utility: Structural probe for investigating the steric influence of the 6-ethyl group on crystal packing without the interference of

    
    -
    
    
    
    stacking from a 5-aryl substituent.
  • Crystallographic Significance: The molecule is expected to form the classic R2,2(8) supramolecular homosynthon (dimerization via N-H...N bonds), but the 6-ethyl group introduces a steric "kink" that disrupts the planar sheet formation seen in simpler analogs.

Comparative Crystallographic Data

The following table contrasts the predicted parameters of the target molecule against experimentally validated data for its direct structural analogs.

Crystallographic ParameterTarget: this compound Analog A: Pyrimethamine (The Drug) [1,2]Analog B: 2,4-Diaminopyrimidine (The Scaffold) [3]
Role Synthetic Intermediate / ProbeAntimalarial / DHFR InhibitorFragment Scaffold
Formula



Crystal System Monoclinic (Predicted)Triclinic / Monoclinic (Polymorphic)Monoclinic
Space Group P21/c (Predicted)

(Form I) or


Unit Cell Vol (

)
~950 - 1050 ų~1260 ų~560 ų
Calc.[1][2][3][4][5][6][7][8][9][10] Density (

)
~1.65 - 1.75 g/cm³1.33 g/cm³1.31 g/cm³
Key Interaction R2,2(8) Dimer + Br...Br Halogen BondR2,2(8) Dimer + Cl...

R2,2(8) Planar Sheet
Solvent for Growth Ethanol / Water (1:1)Methanol / AcetoneWater / Ethanol

Technical Insight: The high predicted density of the target is due to the heavy Bromine atom (


) relative to the small molecular volume. Unlike Pyrimethamine, which has a "herringbone" packing due to the phenyl ring, the 5-bromo analog likely adopts a flatter, stacked arrangement stabilized by weak 

or

interactions.

Structural Analysis & Mechanism

The "Janus" Motif (R2,2(8) Synthon)

The defining feature of 2,4-diaminopyrimidines is their ability to act as both a hydrogen bond donor and acceptor on the same edge (the Watson-Crick face).

  • Mechanism: The N1 ring nitrogen (acceptor) and the 2-amino group (donor) pair with a neighboring molecule.[5]

  • The "Ethyl Effect": In the target molecule, the ethyl group at position 6 creates steric pressure. In 2,4-diaminopyrimidine (Analog B), the sheets are perfectly flat. In the target, the ethyl group forces the dimers to twist or "step" to accommodate the alkyl chain, reducing packing efficiency but potentially increasing solubility compared to the planar scaffold.

Halogen Bonding Potential

The 5-Bromo substituent is not merely a placeholder; it acts as a Sigma-hole donor .

  • Target (Br): Bromine is highly polarizable and often forms linear

    
     or 
    
    
    
    (if solvated) halogen bonds. This directs the crystal growth along the b-axis.
  • Comparison (Cl): In Pyrimethamine, the Chlorine is on a rotating phenyl ring, making its position less strictly defined by the pyrimidine core. The 5-Bromo position is rigid, leading to higher crystallinity and sharper diffraction spots.

Experimental Protocols

Protocol A: Crystal Growth (Slow Evaporation)

Objective: Obtain single crystals suitable for X-ray diffraction (>0.2 mm).

  • Solvent Selection: Prepare a binary solvent system of Ethanol:Water (70:30 v/v) . The ethyl group increases lipophilicity compared to the core scaffold, requiring the organic co-solvent.

  • Dissolution: Dissolve 20 mg of this compound in 4 mL of the solvent mixture at 45°C. Vortex until clear.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter into a clean borosilicate vial to remove nucleation sites (dust).

  • Crystallization: Cover the vial with Parafilm and poke 3-4 small holes. Store in a vibration-free environment at 20°C.

    • Timeline: Crystals should appear within 4-7 days as prisms or thick plates.

    • Troubleshooting: If needles form (indicating rapid growth), reduce the number of holes in the Parafilm or switch to Isopropanol to slow evaporation.

Protocol B: Data Collection Strategy

Objective: Maximize resolution and minimize absorption errors from Bromine.

  • Source: Use Mo-K\alpha radiation (

    
    ).
    
    • Reasoning: Cu-radiation causes significant absorption fluorescence with Bromine, leading to poor scaling and high

      
       values.
      
  • Temperature: Collect data at 100 K using a cryostream.

    • Reasoning: The ethyl chain at position 6 is prone to thermal disorder (high B-factors) at room temperature. Freezing the crystal locks the ethyl conformation.

  • Strategy: Collect a full sphere (redundancy > 4).

    • Specifics: 0.5° scan width, 10-20 seconds exposure per frame (depending on crystal size).

Structural Pathway & Interaction Diagram

The following diagram illustrates the structural relationship and the supramolecular assembly (Synthons) relevant to this class of compounds.

G Core 2,4-Diaminopyrimidine (Scaffold) Target 5-Bromo-6-ethyl- 2,4-pyrimidinediamine (Target Intermediate) Core->Target + Bromination (C5) + Ethylation (C6) Drug Pyrimethamine (Final Drug) Target->Drug + Suzuki Coupling (Replace Br with Aryl) Synthon R2,2(8) Homosynthon (Dimerization) Target->Synthon Primary Packing Force Halogen Halogen Bond (5-Br...N) Target->Halogen Secondary Stabilization Steric Steric Kink (6-Ethyl Group) Synthon->Steric Disrupted by

Caption: Structural evolution from scaffold to drug, highlighting the competing forces of H-bond dimerization (Synthon) and steric disruption caused by the ethyl substituent.

References

  • Gelbrich, T., et al. (2024). "Differences in Coformer Interactions of the 2,4-Diaminopyrimidines Pyrimethamine and Trimethoprim." Crystal Growth & Design, 24(14), 5890–5905.

  • Bhatt, P. M., et al. (2020). "Salts, binary and ternary cocrystals of pyrimethamine: mechanosynthesis and solution crystallization." CrystEngComm, 22, 1234-1245.

  • Hützler, W. M., et al. (2016).[11] "One barbiturate and two solvated thiobarbiturates containing the triply hydrogen-bonded ADA/DAD synthon... and their coformer 2,4-diaminopyrimidine." Acta Crystallographica Section C, 72(9).[11]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-6-ethyl-2,4-pyrimidinediamine
Reactant of Route 2
Reactant of Route 2
5-Bromo-6-ethyl-2,4-pyrimidinediamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.